2-Nitro-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSFRJAJZYDBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161851 | |
| Record name | Carbazole, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-22-1 | |
| Record name | 2-Nitrocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-9H-carbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbazole, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/945F544XAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitro-9H-carbazole (CAS: 14191-22-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Nitro-9H-carbazole, a nitroaromatic heterocyclic compound. This document synthesizes available physicochemical data, outlines detailed experimental protocols, and visualizes its primary known biological signaling pathway.
Core Properties of this compound
This compound is a derivative of carbazole, a tricyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science. The introduction of a nitro group at the 2-position significantly influences its electronic properties and biological activity.
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the tables below. It is important to note that experimentally determined values for some physical properties, such as melting and boiling points, are not consistently reported in publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14191-22-1 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | [1][2] |
| Appearance | Yellow solid (predicted) | General knowledge |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as toluene, chloroform, and DMSO (predicted based on related compounds). | [4] |
| XLogP3 | 3.7 | [1] |
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features | Source |
| Mass Spectrometry (GC-MS) | Spectra available in the Wiley Registry of Mass Spectral Data. | PubChem |
| ¹H NMR (CDCl₃, predicted) | Aromatic protons expected in the range of 7.0-9.0 ppm. The presence of the nitro group will likely cause downfield shifts for adjacent protons. | General Chemical Principles |
| IR Spectroscopy (predicted) | Characteristic peaks for N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1400-1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹). | General Chemical Principles |
| UV-Visible Spectroscopy (in CH₂Cl₂ for a related compound) | A related compound, 2-nitro-3-phenyl-9H-carbazole, exhibits an absorption band from 260 nm to 410 nm. | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.
Synthesis of this compound
While the original synthesis is reported in a 1951 publication by Smith and Brown, the full experimental details are not readily accessible. However, a detailed protocol for the synthesis of the related compound, 1-Nitro-9H-carbazole, provides a likely analogous procedure.[7] Alternative modern methods for carbazole synthesis are also available.[8]
Protocol: Synthesis of 1-Nitro-9H-carbazole (Adaptable for this compound) [7]
This protocol describes the synthesis of 1-Nitro-9H-carbazole and can be adapted by starting with the appropriate isomer of bromo-N-(nitrophenyl)benzenamine.
-
Reaction Setup: In a capped vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (1 equivalent), potassium carbonate (2 equivalents), and (NHC)Pd(allyl)Cl catalyst (2 mol%) in dimethylacetamide (DMAc).
-
Reaction Conditions: Heat the reaction mixture at 140°C for 150 hours in a heating block.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (Et₂O).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of light petroleum and dichloromethane to yield the nitro-9H-carbazole as a yellow solid.
Caption: Workflow for in vitro tubulin assay.
Protocol: Caspase-3 Activity Assay (Colorimetric) [9][10][11][12] This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Reagents and Materials: Cell culture, apoptosis-inducing agent (e.g., staurosporine as a positive control), cell lysis buffer, assay buffer, caspase-3 substrate (e.g., DEVD-pNA), and a microplate reader.
-
Procedure:
-
Treat cells with this compound at desired concentrations for a specified time. Include untreated and positive controls.
-
Lyse the cells and collect the cell lysate.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C.
-
Measure the absorbance at 405 nm at various time points.
-
-
Data Analysis: An increase in absorbance at 405 nm indicates the cleavage of the substrate by active caspase-3 and thus, an induction of apoptosis.
Biological Signaling Pathway
This compound exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cytoskeleton. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. [13] Signaling Pathway of this compound-Induced Apoptosis
Caption: Microtubule disruption by this compound.
References
- 1. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 14191-22-1 | AChemBlock [achemblock.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-ethoxy-1-nitro-9H-carbazole | C14H12N2O3 | CID 154201372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole synthesis [organic-chemistry.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biogot.com [biogot.com]
- 12. mpbio.com [mpbio.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Biological Activity of 2-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and biological activity of 2-Nitro-9H-carbazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of carbazole derivatives.
Molecular Structure and Properties
This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₂H₈N₂O₂.[1][2] Its structure consists of a carbazole core, which is a tricyclic system with two benzene rings fused to a central five-membered nitrogen-containing ring, substituted with a nitro group at the 2-position.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 14191-22-1 | [1][2] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)--INVALID-LINK--[O-] | [1] |
| InChIKey | RSSFRJAJZYDBDI-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the direct nitration of the parent 9H-carbazole. However, this electrophilic aromatic substitution reaction is known to be challenging in terms of regioselectivity. Traditional nitration methods typically yield a mixture of 1-nitro-, 2-nitro-, and 3-nitro-substituted isomers, necessitating purification to isolate the desired 2-nitro derivative.[4][5]
Experimental Protocol: General Synthesis by Direct Nitration
The following protocol describes a general method for the nitration of 9H-carbazole. The separation of isomers often requires chromatographic techniques.
Materials:
-
9H-Carbazole
-
Nitrating agent (e.g., nitric acid, a mixture of nitric acid and sulfuric acid, or other nitrating reagents)
-
An appropriate solvent (e.g., acetic acid, sulfuric acid)
-
Ice bath
-
Stirring apparatus
-
Purification system (e.g., column chromatography with silica gel)
Procedure:
-
Dissolve 9H-carbazole in the chosen solvent in a flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add the nitrating agent to the cooled solution. The temperature should be carefully controlled to prevent over-nitration and side reactions.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash it with water until neutral, and dry it.
-
Purify the crude product, which is a mixture of nitrocarbazole isomers, using column chromatography to isolate this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| Mass Spectrometry (GC-MS) | A mass spectrum is available and confirms the molecular weight of 212.21 g/mol .[3][6] |
| ¹H NMR Spectroscopy | Expected signals include distinct aromatic protons and a broad singlet for the N-H proton. The presence of the nitro group will influence the chemical shifts of the protons on the substituted ring. |
| ¹³C NMR Spectroscopy | Expected signals include those for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. |
| FTIR Spectroscopy | Characteristic absorption bands are expected for N-H stretching, aromatic C-H stretching, and the asymmetric and symmetric stretching of the N-O bonds in the nitro group. |
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer.[7][8]
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[7][8] Notably, it has shown selectivity, with minimal impact on the growth of normal breast epithelial cells (MCF-10A).[8]
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast (ER+) | 7.0 ± 1.0 | [8] |
| MDA-MB-231 | Breast (Triple-Negative) | 11.6 ± 0.8 | [8] |
| MCF-10A | Normal Breast Epithelial | > 200 | [8] |
Mechanism of Action: Microtubule Targeting
The anticancer activity of this compound is attributed to its ability to interfere with microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting microtubule organization, this compound can lead to cell cycle arrest and ultimately induce apoptosis (programmed cell death) in cancer cells.[1][7]
Mutagenicity
Studies on the mutagenic activity of nitrocarbazoles have indicated that their reduced forms, aminocarbazoles, can exhibit mutagenic properties. Specifically, 2-aminocarbazole has been found to be a potent mutagen in Salmonella typhimurium tester strains.[9] This suggests that the metabolic activation of this compound to its amino derivative could be a critical factor in its biological effects.
Conclusion
This compound is a promising molecule with demonstrated anticancer activity, particularly against breast cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, presents a valuable avenue for the development of novel cancer therapeutics. While the synthesis of this specific isomer can be challenging due to regioselectivity issues, its potent and selective biological activity warrants further investigation. Future research should focus on optimizing its synthesis, conducting more extensive preclinical evaluations, and further elucidating its molecular targets and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment [unige.iris.cineca.it]
- 8. A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment | MDPI [mdpi.com]
- 9. Mutagenicity of aminocarbazoles and nitrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitro-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document summarizes its known characteristics, details relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Core Properties and Identifiers
This compound is a derivative of carbazole, a tricyclic structure consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The presence of the nitro group significantly influences its electronic properties and chemical reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14191-22-1 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | [2] |
| InChI | InChI=1S/C12H8N2O2/c15-14(16)8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H | [1] |
| InChIKey | RSSFRJAJZYDBDI-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)--INVALID-LINK--[O-] | [1] |
| Canonical SMILES | O=--INVALID-LINK--[O-] | [2] |
Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, some key physical properties have been reported. A significant portion of the available data comes from computational models, which provide valuable estimates.
Table 2: Physical and Computed Properties of this compound
| Property | Value | Type | Source |
| Melting Point | 226-228 °C | Experimental | |
| Boiling Point | Not Available | - | [3] |
| Density | Not Available | - | [3] |
| XLogP3 | 3.7 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Rotatable Bond Count | 1 | Computed | [1] |
| Topological Polar Surface Area | 61.6 Ų | Computed | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, established procedures for closely related isomers and derivatives provide a strong basis for its preparation and characterization.
Synthesis of Nitrocarbazoles
A common route for the synthesis of nitrocarbazole isomers involves the nitration of carbazole or the cyclization of a nitro-substituted biphenyl precursor. The synthesis of the related 1-Nitro-9H-carbazole provides a relevant example of a potential synthetic route.
Experimental Protocol: Synthesis of 1-Nitro-9H-carbazole (Adaptable for 2-Nitro Isomer)
This protocol, originally for the 1-nitro isomer, can be adapted by using the appropriate starting materials to yield this compound.
-
Reaction Setup : A mixture of 2-Bromo-N-(2-nitrophenyl)benzenamine (as a precursor), potassium carbonate (K₂CO₃), and a palladium catalyst in a suitable solvent such as dimethylacetamide (DMAc) is heated in a sealed vial.
-
Reaction Conditions : The reaction mixture is typically heated at elevated temperatures (e.g., 140 °C) for an extended period (e.g., 150 hours) to facilitate the intramolecular cyclization.
-
Work-up : After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether (Et₂O).
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a solvent system such as a gradient of light petroleum and dichloromethane, to yield the pure nitrocarbazole product.[4][5]
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the carbazole ring system. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group. For the related 1-Nitro-9H-carbazole, proton signals appear in the range of δ 7.26-10.01 ppm in CDCl₃.[4][5]
-
¹³C NMR : The carbon NMR spectrum provides information on the carbon skeleton. For 1-Nitro-9H-carbazole, carbon signals are observed between δ 111.6-139.7 ppm in CDCl₃.[4][5]
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]
-
Other significant peaks would include those for N-H stretching of the carbazole amine (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum of carbazole derivatives is characterized by intense π-π* electronic transitions. For the related 2-nitro-3-phenyl-9H-carbazole, absorption bands are observed in the range of 260 nm to 410 nm in dichloromethane.[7][8] The introduction of a nitro group is known to shift the absorption spectrum to longer wavelengths (a bathochromic shift).
Biological Activity and Signaling Pathways
While carbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, specific data on the signaling pathways directly modulated by this compound is not available in the current literature.[9][10]
However, studies on other substituted carbazoles provide insights into potential mechanisms of action. For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to exert its antitumor effects in melanoma cells through the reactivation of the p53 signaling pathway, leading to apoptosis.[11] Another carbazole compound, LCY-2-CHO, has been found to inhibit the expression of inflammatory mediators by targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway in macrophages.[12]
The mutagenic properties of some methylnitrocarbazoles have been linked to the metabolic reduction of the nitro group to reactive intermediates.[13] This suggests that the nitro group on this compound could also be a key determinant of its biological activity.
Illustrative Signaling Pathway: p53 Reactivation by a Carbazole Derivative
Due to the lack of specific pathway information for this compound, the following diagram illustrates a known pathway for a related carbazole compound to provide a conceptual framework for its potential mechanism of action.
Conclusion
This compound is a compound with well-defined chemical identifiers and computed properties. While experimental data on its physical properties are somewhat limited, established synthetic and analytical methods for related compounds provide a solid foundation for its study. The biological activities of the broader carbazole class suggest potential for this molecule in drug discovery, although its specific mechanisms of action and signaling pathways remain an area for future investigation. This guide serves as a foundational resource for researchers working with this and similar carbazole derivatives.
References
- 1. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 14191-22-1 | AChemBlock [achemblock.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. III. Methylated derivatives of 9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Nitro-9H-carbazole: A Technical Guide to Reductive Cyclization of Nitrobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-Nitro-9H-carbazole and its derivatives, with a core focus on the reductive cyclization of 2-nitrobiphenyl precursors. This methodology, primarily centered around the Cadogan reaction and its modifications, offers a robust and versatile route for the construction of the carbazole nucleus, a key scaffold in numerous pharmaceutical agents and functional materials. This document details the underlying chemical pathways, provides explicit experimental protocols, and presents quantitative data for a range of synthesized carbazole derivatives.
Introduction
Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their significant biological activities and unique photophysical properties. The synthesis of functionalized carbazoles is of paramount importance in medicinal chemistry and materials science. One of the most effective strategies for constructing the carbazole framework is through the intramolecular cyclization of 2-nitrobiphenyls. This approach, particularly the triphenylphosphine-mediated reductive cyclization, provides excellent regiocontrol and tolerance for a variety of functional groups.
Core Synthetic Pathway: The Cadogan Reaction
The primary method for synthesizing carbazoles from 2-nitrobiphenyls is the Cadogan reaction, which involves a deoxygenative cyclization.[1][2][3] This reaction is typically mediated by a phosphine reagent, such as triphenylphosphine (PPh₃), which acts as the oxygen abstractor.[1][2] The reaction proceeds through the in-situ generation of a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system.
The overall transformation can be depicted as follows:
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of carbazoles from 2-nitrobiphenyl derivatives via a triphenylphosphine-mediated reductive cyclization. This protocol is adapted from established literature procedures.[4]
General Procedure for Triphenylphosphine-Mediated Reductive Cyclization
-
Reaction Setup: A mixture of the desired 2-nitrobiphenyl derivative (1.0 equivalent) and triphenylphosphine (2.5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: An appropriate high-boiling solvent, such as 1,2-dichlorobenzene (o-DCB), is added to the flask (approximately 2 mL per mmol of the 2-nitrobiphenyl).
-
Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen (N₂), and maintained under a positive pressure of N₂ throughout the reaction.
-
Heating: The reaction mixture is heated to reflux with vigorous stirring. The temperature of the reaction is a critical parameter, with higher boiling solvents generally affording higher yields.[1][2]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the complete consumption of the starting 2-nitrobiphenyl is observed.
-
Workup and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure (high vacuum).
-
The resulting residue can be purified by one of the following methods:
-
Direct Chromatography: The crude residue is directly purified by column chromatography on silica gel.
-
Precipitation and Chromatography: The residue is slurried with a non-polar solvent (e.g., ligroin or hexane) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated and then purified by column chromatography.
-
-
The overall experimental workflow is illustrated in the following diagram:
Caption: A typical experimental workflow for carbazole synthesis.
Quantitative Data Summary
The triphenylphosphine-mediated reductive cyclization has been successfully applied to a variety of substituted 2-nitrobiphenyls, affording the corresponding carbazoles in good to excellent yields. The following table summarizes the yields for a selection of synthesized carbazole derivatives.
| Starting 2-Nitrobiphenyl Derivative | Corresponding Carbazole Product | Yield (%) | Reference |
| 4-Cyano-2-nitrobiphenyl | 2-Cyanocarbazole | 75 | [4] |
| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | 78 | [4] |
| 4-Acetyl-2-nitrobiphenyl | 2-Acetylcarbazole | - | [4] |
| 4-Benzoyl-2-nitrobiphenyl | 2-Benzoylcarbazole | 99 | [4] |
| 4-Trifluoromethyl-2-nitrobiphenyl | 2-Trifluoromethylcarbazole | 85 | [4] |
| 4'-tert-Butyl-2-nitrobiphenyl | 2-tert-Butylcarbazole | 67 | [4] |
| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | 91 | [4] |
Synthesis of 2-Nitrobiphenyl Precursors
The requisite 2-nitrobiphenyl precursors can be synthesized through various cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent example.[5] A general approach involves the palladium-catalyzed coupling of a suitably substituted arylboronic acid with a nitro-substituted aryl halide.
General Synthesis of 2-Nitrobiphenyls via Suzuki-Miyaura Coupling
A general procedure involves the reaction of an arylboronic acid with an o-nitroaryl halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, in a suitable solvent system, typically toluene.[4] The reaction is heated to reflux until the starting materials are consumed.
Conclusion
The reductive cyclization of 2-nitrobiphenyls, particularly using triphenylphosphine, stands as a practical and efficient method for the synthesis of this compound and its derivatives.[1][6] This approach is characterized by its operational simplicity, broad functional group compatibility, and generally high yields. The ability to readily access the 2-nitrobiphenyl precursors through established cross-coupling reactions further enhances the utility of this synthetic strategy for the construction of complex carbazole-containing molecules for applications in drug discovery and materials science.
References
- 1. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
An In-depth Technical Guide to the Photophysical Properties of Nitrocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a well-established class of heterocyclic aromatic compounds renowned for their unique electronic and charge-transporting properties. The introduction of a nitro (NO₂) group onto the carbazole scaffold profoundly alters its electronic structure, leading to significant changes in its photophysical behavior.[1][2] These nitrocarbazole derivatives have garnered considerable interest for their potential applications in various fields, including organic electronics, fluorescent probes, and as intermediates in the synthesis of pharmacologically active molecules.[3][4][5]
This technical guide provides a comprehensive overview of the core photophysical properties of nitrocarbazole derivatives. It summarizes key quantitative data, details the experimental protocols for their characterization, and visualizes the underlying processes and experimental workflows.
Core Photophysical Properties and Data
The position and number of nitro groups on the carbazole ring are critical determinants of the photophysical properties of these derivatives. The strong electron-withdrawing nature of the nitro group can induce significant intramolecular charge transfer (ICT) characteristics, influencing the absorption and emission spectra.[3]
Below are tables summarizing the key photophysical data for a selection of nitrocarbazole derivatives, providing a comparative overview.
Table 1: Spectroscopic and Photophysical Data of Mono- and Dinitrocarbazoles in Acetonitrile [1]
| Compound | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) | Phosphorescence Maxima (λ_p, nm) at 77 K |
| 1-Nitrocarbazole | 285, 340, 410 | 12000, 4500, 3000 | 0.54 | 25 | 510 |
| 3-Nitrocarbazole | 265, 300, 350 | 20000, 10000, 15000 | 0.60 | 30 | 520 |
| 1,6-Dinitrocarbazole | 290, 350, 420 | 15000, 5000, 4000 | 0.45 | 20 | 530 |
| 3,6-Dinitrocarbazole | 270, 310, 360 | 22000, 12000, 18000 | 0.50 | 28 | 540 |
Table 2: Fluorescence Data for Selected Carbazole Derivatives [6]
| Compound | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 9-Phenyl-3,6-di(p-tolyl)-9H-carbazole | 295 | ~390 | 0.15 | 6-7 |
| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 295 | ~390 | 0.09 | 6-7 |
Experimental Protocols
Accurate characterization of the photophysical properties of nitrocarbazole derivatives relies on a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light and for quantifying its molar extinction coefficient.
-
Sample Preparation: Nitrocarbazole derivatives are dissolved in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 10⁻⁵ M. The chosen solvent must be transparent in the spectral region of interest.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
-
Measurement: A cuvette containing the pure solvent is used to record a baseline (blank). The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm). The wavelength(s) of maximum absorption (λ_abs) are identified from the resulting spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.
-
Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption spectroscopy, ensuring the concentration is low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength). Solutions should be prepared with high-purity solvents to minimize quenching from impurities.
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube) is used.
-
Measurement: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is then recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. A common method for its determination is the relative method, using a well-characterized standard.
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the nitrocarbazole derivative under investigation is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength. The absorbance values should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:
Φ_F(sample) = Φ_F(std) × (m_sample / m_std) × (n_sample² / n_std²)
where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[7][8]
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.
-
Instrumentation: A time-correlated single photon counting (TCSPC) system is commonly used. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, and a fast-timing single-photon detector.[9]
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states, including triplet states and other non-emissive species.
-
Instrumentation: A typical pump-probe setup is used. A high-intensity, short-pulsed laser beam (the pump) is used to excite the sample. A second, lower-intensity, broadband light pulse (the probe) is passed through the sample at a variable time delay after the pump pulse. The change in the absorbance of the probe light is measured as a function of wavelength and time delay.[10]
-
Measurement: The difference in the absorption spectrum of the sample before and after excitation by the pump pulse is recorded. This provides information about the absorption of transient species created by the pump pulse.
-
Data Analysis: The decay of the transient absorption signals at specific wavelengths is analyzed to determine the lifetimes of the excited states.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram outlines the typical workflow for the comprehensive photophysical characterization of a novel nitrocarbazole derivative.
Caption: Workflow for photophysical characterization.
Jablonski Diagram of Key Photophysical Processes
The following Jablonski diagram illustrates the principal photophysical pathways for a nitrocarbazole derivative upon photoexcitation. These events, from absorption to emission, dictate the compound's fluorescent and phosphorescent behavior.
Caption: Jablonski diagram of key photophysical processes.
Signaling Pathways
While carbazole derivatives, in general, have been reported to influence various molecular signaling pathways, such as the p53, RAS-MAPK, and PI3K/AKT/mTOR pathways, the specific role of nitrocarbazole derivatives in these contexts, particularly in relation to their photophysical properties, is an area of ongoing research.[11] The primary focus of current research on nitrocarbazoles remains their unique photophysical and material properties.
Conclusion
Nitrocarbazole derivatives represent a fascinating class of molecules with tunable photophysical properties. The introduction of the nitro group provides a powerful tool for modifying their electronic behavior, making them promising candidates for a range of applications. A thorough understanding of their photophysical characteristics, obtained through the systematic application of the experimental techniques outlined in this guide, is crucial for the rational design and development of novel materials and probes for scientific and technological advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. agilent.com [agilent.com]
- 8. edinst.com [edinst.com]
- 9. chemistry.montana.edu [chemistry.montana.edu]
- 10. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 11. [PDF] Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 2-Nitro-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-9H-carbazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates expected and reported spectral data from various analytical techniques, offering a foundational resource for its characterization. Detailed experimental protocols are provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, some data points are predicted based on the known spectroscopic behavior of the carbazole nucleus and the influence of the nitro substituent.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 - 11.5 | br s | - | N-H |
| ~8.4 - 8.6 | d | ~2.0 | H-1 |
| ~8.1 - 8.3 | dd | ~8.5, 2.0 | H-3 |
| ~8.0 - 8.2 | d | ~8.0 | H-8 |
| ~7.6 - 7.8 | d | ~8.5 | H-4 |
| ~7.4 - 7.6 | m | - | H-5, H-6 |
| ~7.2 - 7.4 | t | ~7.5 | H-7 |
Solvent: DMSO-d₆. Predictions are based on data from related nitro- and phenyl-substituted carbazoles and general substituent effects on aromatic systems.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 148 | C-2 |
| ~140 - 142 | C-4a |
| ~138 - 140 | C-9a |
| ~128 - 130 | C-4b |
| ~126 - 128 | C-8a |
| ~122 - 124 | C-5 |
| ~120 - 122 | C-7 |
| ~118 - 120 | C-3 |
| ~115 - 117 | C-6 |
| ~110 - 112 | C-8 |
| ~108 - 110 | C-1 |
Solvent: DMSO-d₆. Predictions are based on data from carbazole and its derivatives.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1520 and ~1340 | Strong | Asymmetric and Symmetric NO₂ Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~750 | Strong | C-H Out-of-plane Bending |
Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Assignment |
| 212 | High | [M]⁺ (Molecular Ion) |
| 182 | Moderate | [M - NO]⁺ |
| 166 | Moderate to High | [M - NO₂]⁺ |
| 139 | Moderate | [M - NO₂ - HCN]⁺ |
Fragmentation pattern is predicted based on the stable carbazole core and typical fragmentation of nitroaromatic compounds.
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent | Notes |
| 260 - 410 | Dichloromethane | Broad absorption band attributed to the carbazole moiety with a nitro substituent. The nitro group causes a bathochromic (red) shift into the visible region.[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.[3]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[3]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[4]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as dichloromethane, chloroform, or ethanol.[3]
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.[3]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).[3]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
In-Depth Technical Guide to the Health and Safety of 2-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.
Executive Summary
2-Nitro-9H-carbazole is a nitroaromatic heterocyclic compound with potential applications in chemical synthesis and pharmaceutical research. As with many nitroaromatic compounds, it is crucial to handle this chemical with a thorough understanding of its potential health and safety hazards. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and emergency protocols for this compound. Due to the limited specific toxicological data for this particular isomer, information from closely related nitrocarbazoles and the parent compound, carbazole, is used to provide a conservative assessment of its potential hazards. The available data suggests that this compound should be handled as a substance with potential mutagenic and carcinogenic properties.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.21 g/mol | [1] |
| CAS Number | 14191-22-1 | [2] |
| Appearance | Beige solid | [1] |
| Melting Point | 240 - 246 °C (464 - 474.8 °F) | [1] |
| Boiling Point | 355 °C (671 °F) at 760 mmHg | [1] |
| Flash Point | 220 °C (428 °F) | [1] |
| Solubility | Low water solubility | [1] |
Toxicological Information
Direct and comprehensive toxicological data for this compound is scarce in publicly available literature. Therefore, this section extrapolates potential hazards from studies on analogous compounds, including other nitrocarbazoles and the parent carbazole molecule.
Acute Toxicity
No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been identified in the reviewed literature. However, for the parent compound, 9H-Carbazole, the oral LD50 in rats is greater than 5000 mg/kg, suggesting low acute toxicity.[1] Given the addition of a nitro group, a more cautious approach is warranted.
Genotoxicity and Mutagenicity
Studies on various nitrocarbazoles have indicated mutagenic potential. The Ames test, a common assay for determining a chemical's mutagenic properties, has shown positive results for several nitrocarbazole isomers.
-
2-Aminocarbazole , a potential metabolite of this compound, was found to be the most active mutagen among aminocarbazole isomers in Salmonella typhimurium tester strains TA98 and TA100.[3]
-
The mutagenicity of nitrocarbazoles is largely dependent on the presence of bacterial nitroreductases, which can convert the nitro group into a reactive hydroxylamine intermediate.[4]
-
Photochemical reaction products of carbazole with nitrogen dioxide, which can form nitrocarbazoles, have shown significant mutagenic activity.[5]
This evidence strongly suggests that this compound should be considered a potential mutagen.
Carcinogenicity
There is limited evidence for a carcinogenic effect of 9H-Carbazole.[1] The International Agency for Research on Cancer (IARC) has not classified this compound. However, given the mutagenic potential of related compounds and the general concern for nitroaromatic compounds, it is prudent to handle this compound as a suspected carcinogen.
Reproductive and Developmental Toxicity
No specific data on the reproductive or developmental toxicity of this compound was found. For the parent compound, carbazole, no maternal or developmental toxicity was observed in rats at doses up to 250 mg/kg bw/day. However, the influence of the nitro group on these endpoints is unknown.
Hazard Identification and GHS Classification
| Hazard | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) - Assumed as a precaution |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) |
| Carcinogenicity | Category 2 (Suspected of causing cancer) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (Very toxic to aquatic life) |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) |
This classification is precautionary and should be confirmed with a formal SDS.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standard methodologies for assessing the key toxicological endpoints are well-established. The following sections outline the general principles of these protocols.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mutagenicity of aminocarbazoles and nitrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mutagenicity of the reaction products of carbazole in the presence of nitrogen dioxide and nitrocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Nitrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methods for the synthesis of nitrocarbazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of classical synthetic routes, focusing on direct nitration and the Graebe-Ullmann synthesis. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical syntheses are provided.
Introduction
Carbazole and its derivatives are a critical scaffold in the development of pharmaceuticals and functional organic materials. The introduction of a nitro group onto the carbazole core profoundly influences its electronic properties and provides a versatile chemical handle for further functionalization, making nitrocarbazoles valuable intermediates in organic synthesis. Historically, the preparation of these compounds has relied on a few core methodologies, each with its characteristic advantages and limitations regarding regioselectivity and reaction conditions. This guide delves into the seminal methods that have formed the basis for the synthesis of these important molecules.
Direct Nitration of Carbazole
The most direct and historically significant method for the synthesis of nitrocarbazoles is the electrophilic aromatic substitution of the carbazole nucleus using a nitrating agent. This method, however, typically yields a mixture of isomers, primarily the 1-nitro and 3-nitro derivatives, with the regioselectivity being highly dependent on the reaction conditions.
The nitration of carbazole proceeds via the generation of a nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich carbazole ring. The positions most susceptible to electrophilic attack are C3/C6 and C1/C8 due to the activating effect of the nitrogen atom.
Experimental Workflow: Direct Nitration of Carbazole
Caption: Workflow for the direct nitration of carbazole.
Quantitative Data for Direct Nitration of Carbazole
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Nitrocarbazole & 3-Nitrocarbazole Mixture | Carbazole, 60% Nitric Acid | Water | 80-90 | 3 | ~80% (combined) | [1] |
| 1-Nitrocarbazole & 3-Nitrocarbazole Mixture | Carbazole, Nitric Acid | Glacial Acetic Acid | Not specified | Not specified | High | [1] |
| 3-Nitro-9-ethylcarbazole | 9-Ethylcarbazole, 70% Nitric Acid | Acetic Acid | 40 | 2 | 71 | [2] |
Experimental Protocols
Synthesis of a Mixture of 1-Nitrocarbazole and 3-Nitrocarbazole [1]
-
Materials:
-
Carbazole (50 g)
-
60% Nitric Acid (45 c.c.)
-
Water (100 c.c.)
-
Benzene
-
-
Procedure:
-
A stirred suspension of carbazole in water is warmed to 40°C for 1 hour while 60% nitric acid is added.
-
The temperature is then raised at a rate of 10°C per hour and maintained at 80-90°C for 3 hours.
-
The dried product (63 g) is digested with benzene (400 c.c.) for 2 hours.
-
The suspension is quickly cooled to room temperature. The precipitate (45.3 g) consists mainly of 3-nitrocarbazole.
-
The benzene filtrate contains a yellow product which is a molecular complex of 1-nitrocarbazole and 3-nitrocarbazole.
-
-
Separation of 1-Nitrocarbazole and 3-Nitrocarbazole: [1]
-
The yellow molecular complex from the benzene filtrate is dissolved in pyridine.
-
Addition of alcohol to the pyridine solution separates 1-nitrocarbazole in almost quantitative yield.
-
Synthesis of 3-Nitro-9-ethylcarbazole [2]
-
Materials:
-
9-Ethylcarbazole (15.0 g, 76.9 mmol)
-
70% Nitric Acid (7.3 g, 81.1 mmol)
-
Acetic Acid (250 ml)
-
Water (400 ml)
-
Acetone/Methanol for recrystallization
-
-
Procedure:
-
A solution of 7.3 g of 70% nitric acid in 50 ml of acetic acid is added dropwise to a cooled (19-21°C) solution of 15.0 g of 9-ethylcarbazole in 200 ml of acetic acid.
-
The resulting green reaction solution is heated on a water bath at 40°C for 2 hours.
-
Upon cooling, the reaction mixture is added to 400 ml of water, which results in a light green precipitate.
-
The precipitate is filtered and air-dried.
-
Recrystallization from acetone/methanol yields 13.1 g (71% yield) of 3-nitro-9-ethylcarbazole.
-
Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classical method for the formation of the carbazole ring system through the thermal or photochemical decomposition of 1-arylbenzotriazoles. To synthesize a nitrocarbazole using this method, a 1-(nitrophenyl)benzotriazole is required as the starting material. The key step is the extrusion of nitrogen gas from the triazole ring to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization.
Signaling Pathway: Graebe-Ullmann Synthesis of a Nitrocarbazole
References
The Carbazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Potential of Carbazole Compounds
Abstract
Carbazole, a tricyclic aromatic heterocycle, has emerged from its humble origins as a coal tar byproduct to become a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery and background of carbazole compounds, detailing their history, natural sources, synthetic methodologies, and extensive biological activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the carbazole nucleus in the design of novel therapeutic agents.
Discovery and Historical Background
The history of carbazole begins in the 19th century with the burgeoning coal tar industry. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent 9H-carbazole from the anthracene distillate of coal tar.[1][2] For nearly a century, it remained largely a chemical curiosity. The turning point came with the discovery of the antimicrobial properties of murrayanine, a carbazole alkaloid isolated from the plant Murraya koenigii, which unveiled the significant pharmacotherapeutic potential of this class of compounds.[1] This discovery spurred intense interest and research into both naturally occurring and synthetic carbazole derivatives, cementing their importance in modern drug discovery.
Natural Sources of Carbazole Alkaloids
Nature is a rich repository of carbazole alkaloids, which are predominantly found in higher plants, particularly within the Rutaceae family in genera such as Murraya, Glycosmis, and Clausena.[1] These compounds have also been isolated from a variety of other natural sources, including blue-green algae, filamentous fungi, and actinomycetes.[3] The structural diversity of these natural products is vast, with many serving as inspiration for the development of new synthetic drugs.
Synthesis of the Carbazole Core
The construction of the carbazole framework is a central theme in organic synthesis, with numerous methods developed over the years. These can be broadly categorized into traditional and modern strategies.
Traditional Synthesis Methods
Classic methods, developed in the late 19th and early 20th centuries, are still relevant for the synthesis of the basic carbazole skeleton.
-
Borsche-Drechsel Cyclization: This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized to yield the carbazole product.[4][5] It is considered a special case of the Fischer indole synthesis.[4]
-
Graebe-Ullmann Reaction: In this method, an N-phenyl-1,2,3-benzotriazole undergoes thermal decomposition, extruding nitrogen gas to form the carbazole ring through a presumed diradical intermediate.[6]
-
Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from the reaction of aryl hydrazines and naphthols in the presence of sodium bisulfite.[4]
References
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. youtube.com [youtube.com]
- 3. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Nitro-9H-carbazole via the Cadogan Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cadogan reaction is a powerful and versatile method for the synthesis of carbazoles and other heterocyclic compounds through the reductive cyclization of nitroarenes. This process typically involves the deoxygenation of a nitro group in an ortho-substituted nitrobiphenyl or a related precursor, often mediated by trivalent phosphorus reagents like triphenylphosphine or triethyl phosphite, to form a reactive nitrene intermediate that subsequently undergoes intramolecular cyclization. This application note provides detailed protocols and comparative data for the synthesis of 2-Nitro-9H-carbazole, a valuable building block in medicinal chemistry and materials science, utilizing the principles of the Cadogan reaction.
Reaction Principle and Mechanism
The core of the Cadogan reaction is the generation of a nitrene intermediate from a nitro group. In the context of synthesizing this compound, the starting material is typically a 2,x'-dinitrobiphenyl or a related precursor. The trivalent phosphorus reagent, such as triphenylphosphine (PPh₃), acts as an oxygen scavenger, deoxygenating the nitro group to a nitrene. This highly reactive intermediate then inserts into a neighboring C-H bond of the adjacent aromatic ring to form the fused carbazole ring system. The reaction is generally carried out at elevated temperatures to facilitate both the deoxygenation and the cyclization steps.
Experimental Protocols
Two primary methodologies for the synthesis of nitro-substituted carbazoles are presented below: a classical thermal Cadogan reaction for a substituted derivative which can be adapted for the target molecule, and a related thermal decomposition of an azide which also proceeds through a nitrene intermediate to yield the parent this compound.
Protocol 1: Classical Cadogan Reaction for 2-Nitro-3-phenyl-9H-carbazole
This protocol details the synthesis of a substituted 2-nitrocarbazole and serves as a representative example of the Cadogan reaction conditions that can be adapted for the synthesis of the parent this compound from an appropriate dinitrobiphenyl precursor.[1]
Materials:
-
1,3-Dinitro-4,6-diphenylbenzene (1 mmol, 0.320 g)
-
Triphenylphosphine (2.5 mmol, 0.655 g)
-
o-Dichlorobenzene (8 mL)
-
Nitrogen atmosphere
-
Silica gel for column chromatography
-
Ethyl acetate (EA)
-
Hexanes
Equipment:
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a two-necked round-bottom flask fitted with a condenser and under a nitrogen atmosphere, add 1,3-dinitro-4,6-diphenylbenzene (0.320 g, 1 mmol) and triphenylphosphine (0.655 g, 2.5 mmol).
-
Add o-dichlorobenzene (8 mL) to the flask.
-
Stir the reaction mixture at 200 °C (473 K) for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure at 60 °C (333 K) using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate in hexanes solution as the eluent.
-
Combine the fractions containing the product and evaporate the solvent to yield 2-nitro-3-phenyl-9H-carbazole as a beige solid.
Expected Yield: 86% (0.230 g).[1]
Protocol 2: Synthesis of this compound via Thermal Decomposition of an Azide
This protocol describes a reliable synthesis of the target molecule, this compound, through the thermal decomposition of o-azido-p'-nitrobiphenyl. This reaction also proceeds via a nitrene intermediate, analogous to the Cadogan reaction, and provides high yields of the desired product.[2]
Materials:
-
o-Azido-p'-nitrobiphenyl
-
Anhydrous solvent (e.g., decalin or other high-boiling inert solvent)
-
Light petroleum
-
95% Ethanol
-
Activated carbon
Equipment:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
-
Büchner funnel and filter flask
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-azido-p'-nitrobiphenyl in a suitable high-boiling inert solvent.
-
Heat the stirred mixture to above 170 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature and then chill in a refrigerator (5 °C) for several hours to crystallize the crude product.
-
Filter the crude product with suction, wash with cold light petroleum, and suck dry on the filter.
-
Concentrate the filtrate under reduced pressure and chill to recover a second crop of the product.
-
Combine the crude product and dissolve it in boiling 95% ethanol.
-
Add a small amount of activated carbon and heat at boiling for a few minutes.
-
Filter the hot solution and allow the filtrate to cool to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified this compound crystals by suction filtration, wash with a small amount of cold ethanol, and dry.
Expected Yield: 89–96%.[2]
Data Presentation
The following table summarizes quantitative data from various synthetic approaches to carbazoles based on the Cadogan reaction principle.
| Starting Material | Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3-Dinitro-4,6-diphenylbenzene | Triphenylphosphine | o-Dichlorobenzene | 200 | 24 h | 86 | [1] |
| o-Azido-p'-nitrobiphenyl | Thermal Decomposition | High-boiling inert solvent | >170 | 1 h | 89-96 | [2] |
| 2-Nitrobiphenyl | Triphenylphosphine (Microwave) | - | 200 W | 2 min | 96 | [3] |
| Substituted 2-Nitrobiphenyls | Triphenylphosphine | Various high-boiling solvents | High | - | 75-91 | [4] |
Visualizations
Reaction Mechanism: Cadogan Cyclization
The following diagram illustrates the generally accepted mechanism for the Cadogan reaction, involving the deoxygenation of the nitro group by triphenylphosphine to form a nitrene intermediate, which then undergoes intramolecular cyclization.
References
Suzuki Coupling in Carbazole Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of carbazole derivatives is of paramount importance, enabling the construction of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and electronics. This document provides detailed application notes and experimental protocols for the synthesis of carbazoles using Suzuki coupling, tailored for researchers and professionals in drug development and materials science.
Introduction to Suzuki Coupling in Carbazole Synthesis
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of carbazole synthesis, this reaction is employed to either construct the carbazole core itself or to functionalize a pre-existing carbazole scaffold. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts make it an exceptionally attractive method.
Key advantages of using Suzuki coupling for carbazole synthesis include:
-
Versatility: A broad range of substituted carbazoles can be synthesized by varying the coupling partners.
-
Efficiency: The reactions often proceed with high yields and selectivity.
-
Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, minimizing the need for protecting group strategies.
-
Convergent Synthesis: It allows for the late-stage introduction of molecular complexity, which is highly advantageous in drug discovery and materials development.
Applications of Synthesized Carbazole Derivatives
Carbazole derivatives synthesized via Suzuki coupling have found applications in several cutting-edge areas:
-
Pharmaceuticals: The carbazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. For instance, carbazole derivatives have been investigated as inhibitors of signaling pathways such as the STAT3 and PI3K/Akt pathways, which are often dysregulated in cancer.[1][2][3] The natural product ellipticine, a potent anticancer agent, and its analogues can be synthesized using Suzuki coupling strategies.[4][5]
-
Organic Electronics (OLEDs): Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide bandgap.[6][7] Suzuki coupling is instrumental in synthesizing host materials for phosphorescent OLEDs and thermally activated delayed fluorescence (TADF) emitters by introducing various aryl groups at the 3,6- or N-positions of the carbazole core.[8][9][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling in the synthesis of various carbazole derivatives. This data allows for a comparative analysis of different catalytic systems and reaction conditions.
| Entry | Carbazole Product | Starting Materials | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 3-(4,4,5,5-Tetramethyl-[1][4][11]dioxaborolan-2-yl)-benzoic acid methyl ester, 2-bromonitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | Reflux | 10 | 85 | |
| 2 | 9-(4-fluorophenyl)-9H-carbazole | Carbazole, 4-fluorophenylboronic acid | Pd(OAc)₂ (5), Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 12-24 | >95 | [12] |
| 3 | 3,6-Di(pyridin-3-yl)-9H-carbazole | 3,6-Dibromo-9H-carbazole, Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/Water | 100 | 24 | 88 | [11] |
| 4 | Ellipticine Analogue | Bromo-carbazole precursor, Pyridine boronic acid derivative | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/Water | 100 | 12 | 75-85 | [4] |
| 5 | N-Arylcarbazole STAT3 Inhibitor | Bromo-N-alkylcarbazole, Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 70-90 | [2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key Suzuki coupling reactions in carbazole synthesis.
Protocol 1: Synthesis of a Carbazole Precursor for Natural Product Synthesis
This protocol describes the synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, a key intermediate in the synthesis of carbazole-1- and -3-carboxylic acids, which are precursors to various carbazole alkaloids.
Materials:
-
3-(4,4,5,5-Tetramethyl-[1][4][11]dioxaborolan-2-yl)-benzoic acid methyl ester
-
2-Bromonitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4,4,5,5-tetramethyl-[1][4][11]dioxaborolan-2-yl)-benzoic acid methyl ester (1.0 equiv.), 2-bromonitrobenzene (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.
Protocol 2: Synthesis of a 3,6-Disubstituted Carbazole for OLED Materials
This protocol details the synthesis of 3,6-di(pyridin-3-yl)-9H-carbazole, a representative example of a host material for organic light-emitting diodes (OLEDs).[11]
Materials:
-
3,6-Dibromo-9H-carbazole
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3,6-dibromo-9H-carbazole (1.0 equiv.) and pyridine-3-boronic acid (2.5 equiv.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Add potassium carbonate (4.0 equiv.) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 100 °C and stir vigorously for 24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-di(pyridin-3-yl)-9H-carbazole.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle for carbazole synthesis and the involvement of carbazole derivatives in key signaling pathways.
Caption: Suzuki-Miyaura catalytic cycle for carbazole synthesis.
Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by carbazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 7. DSpace [polen.itu.edu.tr]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Nitro-9H-carbazole in Organic Semiconductor Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of materials in organic electronics, renowned for their robust thermal stability and excellent charge transport properties.[1] The introduction of functional groups to the carbazole core allows for the tuning of its electronic and optical properties.[1] 2-Nitro-9H-carbazole, featuring a strong electron-withdrawing nitro group, presents an intriguing candidate for use in various organic semiconductor devices, potentially as a hole-transporting material (HTM), electron-transporting material (ETM), or a host in organic light-emitting diodes (OLEDs). The nitro group is expected to lower the HOMO and LUMO energy levels, which can be advantageous for tuning the energy level alignment within a device.
This document provides detailed application notes and generalized protocols for the utilization of this compound in organic semiconductor devices, based on available data for closely related compounds and general fabrication principles.
Physicochemical and Photophysical Properties
While specific experimental data for this compound is limited, the properties of the closely related 2-nitro-3-phenyl-9H-carbazole provide valuable insights.
| Property | Value (for 2-nitro-3-phenyl-9H-carbazole) | Reference |
| Absorption Range | 260 nm - 410 nm | [1] |
| Photoluminescence (PL) Emission Peak | ~400 nm (blue-violet) | [1] |
| Synthesis Method | Cadogan Reaction | [1][2] |
Carbazole-based materials are known for their high hole-transporting mobility and strong absorption in the UV-visible region, making them suitable for various electro- and photoactive applications.[1] The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the carbazole core, potentially enhancing its electron affinity and making it suitable for electron transport applications.
Experimental Protocols
The following are generalized protocols for the synthesis of a 2-nitro-carbazole derivative and the fabrication of organic semiconductor devices. These should be considered as a starting point and may require optimization for this compound.
Synthesis of 2-Nitro-3-phenyl-9H-carbazole (via Cadogan Reaction)
This protocol is adapted from the synthesis of 2-nitro-3-phenyl-9H-carbazole and is likely applicable for the synthesis of other nitro-carbazole derivatives.[1]
Materials:
-
2,2'-Dinitrobiphenyl precursor
-
Triphenylphosphine (P(Ph)₃)
-
o-dichlorobenzene (solvent)
Procedure:
-
In a reaction vessel, combine the 2,2'-dinitrobiphenyl precursor with triphenylphosphine in o-dichlorobenzene.
-
Stir the reaction mixture at an elevated temperature (e.g., reflux) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired 2-nitro-carbazole derivative.
Synthesis Workflow
Caption: Cadogan reaction workflow for synthesis.
Fabrication of a Multilayer OLED Device by Thermal Evaporation
This is a general protocol for the fabrication of an OLED device and should be adapted and optimized for layers containing this compound.[3][4]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (e.g., Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), Electron Injection Layer (EIL)) including this compound for the desired layer.
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (ultrasonic bath, deionized water, acetone, isopropanol)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL) by heating the respective materials in crucibles. The deposition rate is typically controlled at 0.5-2 Å/s. This compound could potentially be used in the HTL, EML (as a host), or ETL.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF) followed by the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy to protect it from moisture and oxygen.
-
OLED Fabrication Workflow
Caption: General workflow for OLED fabrication.
Device Characterization
Once fabricated, the performance of the organic semiconductor devices should be thoroughly characterized.
Key Characterization Techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) of OLEDs.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and determine the color coordinates (CIE) of the emitted light from an OLED.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels of this compound.[5]
-
Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) Measurements: To determine the hole and electron mobility of this compound in thin films.[6]
-
Solar Simulator and I-V Measurement: For organic solar cells, to measure key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Signaling Pathways and Device Physics
The function of this compound within an organic semiconductor device is governed by the transport of charge carriers (holes and electrons) and their recombination to generate light (in OLEDs) or the generation and separation of excitons to produce a current (in solar cells).
Charge Transport in an OLED
Caption: Charge injection and transport in an OLED.
Conclusion
This compound holds potential as a versatile material for organic semiconductor devices due to the established properties of the carbazole core and the electronic influence of the nitro group. While direct experimental data on its device performance is currently lacking, the provided protocols for synthesis and device fabrication, based on related compounds, offer a solid foundation for researchers to explore its capabilities. Further experimental work is necessary to fully characterize its electrical and optical properties and to optimize its performance in various device architectures.
References
The Versatility of Carbazole Derivatives in High-Performance Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Carbazole derivatives have emerged as a cornerstone in the advancement of organic light-emitting diode (OLED) technology. Their inherent electronic properties, high thermal stability, and tunable molecular structures make them exceptionally versatile for various roles within OLED devices, including as hole transport materials, host materials for phosphorescent and fluorescent emitters, and as emitters themselves, particularly in the realm of thermally activated delayed fluorescence (TADF). This document provides detailed application notes on the multifaceted roles of carbazole derivatives in OLEDs, summarizes key performance data, and offers comprehensive experimental protocols for their synthesis, device fabrication, and characterization.
Application Notes: The Multifunctional Role of Carbazole Derivatives in OLEDs
Carbazole is an electron-rich aromatic heterocyclic compound that provides excellent hole-transporting properties, high thermal and electrochemical stability, and a high photoluminescence quantum yield (PLQY).[1] These characteristics, combined with the ease of functionalization at various positions on the carbazole ring, allow for the precise tuning of their optical and electronic properties.[1][2]
1. Hole Transport Layers (HTLs): Carbazole derivatives are widely employed as hole transport materials due to their excellent hole mobility and appropriate highest occupied molecular orbital (HOMO) energy levels, which facilitate efficient hole injection from the anode.[3][4] The rigid and bulky nature of many carbazole-based molecules contributes to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices.[4] For instance, derivatives of 4-(9H-carbazol-9-yl)triphenylamine have demonstrated high glass transition temperatures (Tg) and good thermal stability, leading to enhanced device durability.[4]
2. Host Materials: As host materials in the emissive layer (EML), carbazole derivatives are exceptional due to their high triplet energy levels, which are necessary to confine the triplet excitons of phosphorescent and TADF guest emitters, preventing energy loss.[1][5] Bipolar host materials, incorporating both electron-donating (like carbazole) and electron-accepting moieties, can achieve a better balance of hole and electron transport within the EML, leading to improved device efficiency and reduced efficiency roll-off at high brightness.[6][7] Fused-ring carbazole derivatives are particularly appealing due to their extended π-electron systems, which contribute to good thermal stability and tunable frontier orbital energies.[1][8]
3. Emitter Materials: Carbazole derivatives are also utilized directly as light-emitting materials, especially for blue fluorescence.[6][9] By modifying the molecular structure, the emission color can be tuned across the visible spectrum.[8] A significant area of development is their use in TADF emitters.[10][11] In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), enabling internal quantum efficiencies approaching 100%.[12] Donor-acceptor (D-A) structures incorporating carbazole as the donor are a common design strategy for achieving a small singlet-triplet energy gap (ΔEST).[10][11]
Quantitative Performance Data
The performance of OLEDs incorporating carbazole derivatives is summarized in the tables below, showcasing their effectiveness in various roles.
Table 1: Performance of Carbazole Derivatives as Emitter Materials
| Emitter Material | Role | Max. Luminance (cd/m²) | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| BCzB-PPI | Non-doped blue emitter | 11,364 | 4.43 | - | (0.157, 0.080) | [6] |
| CZ-1 | Emitting Material | 4,130 | 9.5 | 492 | (0.16, 0.29) | [13][14] |
| CZ-2 | Emitting Material | 4,104 | 9.5 | 488 | (0.17, 0.30) | [13] |
| ICz-TDBA | Solution-processed TADF emitter | - | 13.0 | <430 | (0.16, 0.049) | [15] |
| BFCz-TDBA | Solution-processed TADF emitter | - | 12.0 | <430 | (0.16, 0.044) | [15] |
| PIdCz-TDBA | Solution-processed TADF emitter | - | 12.2 | <430 | (0.16, 0.046) | [15] |
Table 2: Performance of Carbazole Derivatives as Host Materials
| Host Material | Dopant | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Color | Reference | |---|---|---|---|---|---| | H2 | FIrpic (15 wt%) | 10.3 | 24.9 | 23.9 | Blue |[16] | | H2 | Ir(ppy)₃ (10 wt%) | 9.4 | 34.1 | 33.9 | Green |[16] | | C23 | FCNIrpic | 24.3 | - | - | Deep Blue |[2] | | m1BTCBP | Ir(ppy)₃ | - | - | - | Green |[17] | | HTPA-VBCz | Green TADF | 24.6 | - | 78.3 | Green |[18][19] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Carbazole Derivative (e.g., 9-Phenyl-9H,9'H-[3,3']bicarbazolyl)
This protocol describes a typical palladium-catalyzed Suzuki coupling reaction for the synthesis of a bicarbazole derivative.
Materials:
-
3-Bromo-9-phenyl-9H-carbazole
-
(9-Phenyl-9H-carbazol-3-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-9-phenyl-9H-carbazole (1.0 eq) and (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and an aqueous solution of K₂CO₃ (2 M, 3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an argon atmosphere and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multi-Layer OLED Device
This protocol outlines the fabrication of a typical multi-layer OLED device using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB or a carbazole derivative)
-
Emissive Layer (EML) host material (e.g., a carbazole derivative like mCBP)
-
EML guest emitter (e.g., a phosphorescent or TADF dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas and then treat it with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
HIL: Deposit a thin layer (e.g., 5 nm) of HATCN.
-
HTL: Deposit a layer (e.g., 40 nm) of the hole transport material.
-
EML: Co-evaporate the host material and the guest emitter from separate sources. The doping concentration of the emitter is typically between 5-15 wt%. The thickness of this layer is usually around 20-30 nm.
-
ETL: Deposit a layer (e.g., 30 nm) of the electron transport material.
-
-
Cathode Deposition: Without breaking the vacuum, deposit a thin layer of LiF (e.g., 1 nm) as the electron injection layer, followed by a thicker layer of Al (e.g., 100 nm) as the cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from oxygen and moisture.
Protocol 3: Characterization of OLED Devices
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated OLED using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer.
-
Efficiency Calculation: From the J-V-L data, calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE).
-
Color Coordinates: Determine the Commission Internationale de l'Eclairage (CIE) coordinates from the EL spectra.
Visualizations
Caption: General structure of a multi-layer OLED featuring carbazole derivatives.
Caption: Experimental workflow for OLED development with carbazole derivatives.
Caption: Role of carbazole derivatives in the charge transport and emission processes.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 10. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 12. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescence Quenching Studies Using Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing carbazole derivatives in fluorescence quenching studies. Carbazole-based compounds are excellent candidates for developing fluorescent chemosensors due to their robust chemical stability, high fluorescence quantum yields, and the relative ease with which their structures can be modified.[1][2] This makes them suitable for detecting a wide range of analytes, including nitroaromatic compounds, metal ions, and other small molecules, which is critical in environmental monitoring, medical diagnostics, and drug development.[3][4]
Principle of Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore (in this case, a carbazole derivative) due to its interaction with another substance, the quencher. This interaction can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).[3] The efficiency of quenching is often described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the carbazole derivative in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot (F₀/F vs. [Q]) typically indicates a single type of quenching mechanism, either static or dynamic.[5]
Applications of Carbazole Derivatives in Fluorescence Quenching
Carbazole derivatives have been successfully employed as fluorescent probes for the detection of various analytes.
Detection of Nitroaromatic Compounds
Nitroaromatic compounds, often found in explosives and industrial byproducts, can be detected with high sensitivity using carbazole-based sensors. The electron-deficient nature of nitroaromatics facilitates an electron transfer process from the excited state of the electron-rich carbazole derivative, leading to fluorescence quenching.[6][7] Picric acid is a commonly studied nitroaromatic quencher.[8][9]
Detection of Metal Ions
Functionalized carbazole derivatives can act as selective chemosensors for various metal ions. The binding of a metal ion to a receptor unit on the carbazole scaffold can either quench or enhance the fluorescence signal. For instance, the paramagnetic nature of Cu²⁺ can lead to fluorescence quenching upon complexation.[2] Other metal ions like Zn²⁺ have also been detected using carbazole-based probes.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on fluorescence quenching using carbazole derivatives.
Table 1: Quenching of Carbazole Fluorescence by Nitroaromatic Compounds
| Carbazole Derivative | Quencher | Ksv (M⁻¹) | Limit of Detection (LOD) | Solvent | Reference |
| Carbazole (CBz) | Picric Acid (PA) | 8.6 x 10⁴ | 0.6 ppm | Ethanol | [7] |
| Carbazole (CBz) | 1,4-dichloro-2-nitro benzene | - | - | Ethanol | [8] |
| Carbazole (CBz) | 2-nitro-aniline | - | - | Ethanol | [8] |
| Carbazole (CBz) | 4-nitro-aniline | - | - | Ethanol | [8] |
| Carbazole (CBz) | 4-nitrophenol | - | - | Ethanol | [8] |
Table 2: Quenching of Carbazole Derivative Fluorescence by Metal Ions
| Carbazole Derivative | Quencher | Ksv (M⁻¹) | Limit of Detection (LOD) | Solvent | Reference |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | - | - | Aqueous DMSO | [2] |
| Pyrano[3,2-c] Carbazole derivative (FP2) | Zn²⁺ | - | - | C₂H₅OH/H₂O | [4] |
Experimental Protocols
General Synthesis of Functionalized Carbazole Derivatives
The synthesis of carbazole-based sensors typically involves introducing a specific recognition moiety (receptor) for the target analyte onto the carbazole fluorophore.[1] A general synthetic approach is outlined below.
Protocol 4.1.1: Synthesis of a Generic Functionalized Carbazole Derivative
-
Starting Material: Begin with a commercially available or synthesized carbazole scaffold.
-
Functionalization: Introduce functional groups (e.g., hydroxyl, amino, or aldehyde groups) onto the carbazole ring through standard organic reactions like nitration followed by reduction, or formylation.
-
Coupling Reaction: Couple the functionalized carbazole with a receptor molecule designed to bind the target analyte. This can be achieved through reactions like amide bond formation, ether synthesis, or Schiff base condensation.
-
Purification: Purify the final product using column chromatography, recrystallization, or other suitable techniques.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Fluorescence Quenching Assay
This protocol provides a step-by-step guide for performing a fluorescence quenching titration experiment.
Protocol 4.2.1: Fluorescence Titration Experiment
-
Prepare Stock Solutions:
-
Prepare a stock solution of the carbazole derivative (fluorophore) in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution) at a concentration of approximately 1 mM.
-
Prepare a stock solution of the quencher in the same solvent at a concentration significantly higher than the fluorophore (e.g., 10 mM).
-
-
Prepare Sample Solutions:
-
In a series of cuvettes, add a fixed volume of the carbazole derivative stock solution and dilute with the solvent to a final volume that gives a measurable fluorescence intensity (e.g., 2 mL). The final concentration of the fluorophore is typically in the micromolar range (e.g., 10 µM).[5]
-
To each cuvette, add increasing volumes of the quencher stock solution to achieve a range of quencher concentrations. Ensure the total volume change due to the addition of the quencher is minimal to avoid significant dilution effects.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer. Determine the optimal excitation wavelength (λex) by measuring the absorption spectrum of the carbazole derivative. The emission is then recorded over a range of wavelengths (λem). For carbazole, λex is often around 310 nm, with emission observed between 350-550 nm.[7]
-
Record the fluorescence intensity at the emission maximum for each quencher concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity at each quencher concentration (F).
-
Plot F₀/F versus the quencher concentration [Q]. This is the Stern-Volmer plot.
-
If the plot is linear, perform a linear regression to determine the slope, which corresponds to the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Experimental workflow for fluorescence quenching studies.
Caption: Simplified mechanism of fluorescence quenching.
Caption: Logical flow of data analysis in quenching studies.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole [mdpi.com]
- 5. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the detection and quantification of nitroaromatic compounds (NACs), which are significant in environmental monitoring, security applications, and as intermediates in pharmaceutical synthesis. The following sections detail four common analytical techniques: Gas Chromatography-Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Electrochemical Sensing (Voltammetry), and Fluorescence Spectroscopy (Quenching).
Gas Chromatography-Electron Capture Detection (GC-ECD)
Gas chromatography is a robust technique for the analysis of volatile and thermally stable nitroaromatic compounds.[1] When coupled with an Electron Capture Detector (ECD), which is highly sensitive to electronegative compounds like nitroaromatics, very low detection limits can be achieved.[1]
Quantitative Data
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference(s) |
| 2,4,6-Trinitrotoluene (TNT) | GC-ECD | ~1 µg/kg (soil) | - | - | [2] |
| 2,4-Dinitrotoluene (2,4-DNT) | GC-ECD | ~1 µg/kg (soil) | - | - | [2] |
| 1,3-Dinitrobenzene (1,3-DNB) | GC-ECD | ~1 µg/kg (soil) | - | - | [2] |
| Nitrobenzene (NB) | DI-SDME-GC-ECD | - | - | - | [3] |
| 2-Nitrotoluene (2-NT) | DI-SDME-GC-ECD | - | - | - | [3] |
| 3-Nitrotoluene (3-NT) | DI-SDME-GC-ECD | - | - | - | [3] |
| 4-Nitrotoluene (4-NT) | DI-SDME-GC-ECD | - | - | - | [3] |
| 1,2-Dinitrobenzene (1,2-DNB) | DI-SDME-GC-ECD | - | - | - | [3] |
| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | GC-ECD | 3 µg/kg (soil) | - | - | [2] |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | GC-ECD | 25 µg/kg (soil) | - | - | [2] |
Note: LOQ and Linear Range data were not consistently available in the provided search results.
Experimental Protocol: GC-ECD Analysis of Nitroaromatics in Water (based on EPA Method 8091)[1][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a Porapak RDX SPE cartridge with the appropriate solvent.[1]
-
Pass a 500 mL water sample through the conditioned cartridge.[1]
-
Elute the retained analytes from the cartridge with acetonitrile.
-
Concentrate the eluate to a final volume of 1 mL.
2. GC-ECD Instrumentation and Conditions
-
Gas Chromatograph: An analytical system complete with a gas chromatograph suitable for on-column and split/splitless injection, equipped with an Electron Capture Detector (ECD).[4]
-
Column: DB-5/DB-1701 columns (or equivalent).[4]
-
Carrier Gas: High purity nitrogen or argon/methane.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program:
-
Detector Temperature: 250 °C.[5]
-
Injection Volume: 1-2 µL.
3. Calibration
-
Prepare a series of calibration standards of the target nitroaromatic compounds in the appropriate solvent (e.g., hexane).
-
The standard concentrations should bracket the expected range of concentrations in the samples.[4]
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
4. Sample Analysis and Quantification
-
Inject the prepared sample extract into the GC-ECD system.
-
Identify the nitroaromatic compounds based on their retention times compared to the standards.
-
Quantify the concentration of each analyte using the calibration curve.
-
Confirmation on a second, dissimilar column is recommended for unambiguous identification.[4]
Experimental Workflow
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of nitroaromatic compounds, including those that are non-volatile or thermally unstable.[1] A UV detector is commonly used for the detection of nitroaromatics due to their strong UV absorbance.[1]
Quantitative Data
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference(s) |
| 2,4,6-Trinitrotoluene (TNT) | SPME-HPLC-UV | 0.35 ng/mL | - | - | [6] |
| Tetryl | SPME-HPLC-UV | 0.54 ng/mL | - | - | [6] |
| Various Primary Aromatic Amines | UHPLC-UV | 0.5 ng/mL | 2 ng/mL | 2-100 ng/mL | [7] |
| Nitroglycerin | HPLC-UV-PAED | 48 ppb (UV) | - | - | [8] |
| Nitrophenyl-glucoside | HPLC-UV-PAED | 0.6 ppb (UV) | - | - | [8] |
Experimental Protocol: HPLC-UV Analysis of Nitroaromatics (based on EPA Method 8330B)[9]
1. Sample Preparation
-
Aqueous Samples (Low Concentration):
-
Use solid-phase extraction (Method 3535) with a resin-based solid phase.
-
Elute with acetonitrile.
-
-
Aqueous Samples (High Concentration):
-
Direct injection after filtration.
-
-
Soil and Sediment Samples:
-
Extract with acetonitrile.
-
The extract can be concentrated or diluted as needed.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Equipped with a pump capable of at least 4000 psi, a 100-µL loop injector, and a dual-wavelength UV detector.[9]
-
Primary Column: C-18 or C-8 reversed-phase column.[9]
-
Confirmation Column: CN or Phenylhexyl reversed-phase column.[9]
-
Mobile Phase: Methanol:water mixture (e.g., 43:57 v/v).[6]
-
Flow Rate: Isocratic, 1.3 mL/min.[6]
-
Detection Wavelengths: 254 nm and 210 nm.[9]
-
Injection Volume: 100 µL.
3. Calibration
-
Prepare a series of calibration standards of the target nitroaromatic compounds in the mobile phase.
-
Inject each standard and record the peak area at the primary wavelength (254 nm).
-
Construct a calibration curve by plotting peak area versus concentration.
4. Sample Analysis and Quantification
-
Inject the prepared sample extract into the HPLC-UV system.
-
Identify the nitroaromatic compounds based on their retention times compared to the standards.
-
Confirm the identity of the analytes using a second, different reversed-phase column.[9]
-
Quantify the concentration of each analyte using the calibration curve.
Experimental Workflow
Electrochemical Sensing (Voltammetry)
Electrochemical methods offer a simple, inexpensive, and portable means for the detection of nitroaromatic compounds.[10] These techniques are based on the electrochemical reduction of the nitro groups.
Quantitative Data
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference(s) |
| 2,4,6-Trinitrotoluene (TNT) | SWV, Boron-doped diamond electrode | 10 µg/L | 25 µg/L | - | [11] |
| 2,4,6-Trinitrotoluene (TNT) | DPV, ZnO2/CNT@AuE | 3.4 nM | - | 4-500 nM | [12] |
| 2,4,6-Trinitrotoluene (TNT) | SWV, Activated carbon-fiber microelectrodes | 0.03 µg/mL | - | - | [13] |
| 2,6-Dinitrotoluene (2,6-DNT) | SWV, Activated carbon-fiber microelectrodes | 0.03 µg/mL | - | - | [13] |
| 2-Nitrotoluene (2-NT) | SWV, Activated carbon-fiber microelectrodes | 0.03 µg/mL | - | - | [13] |
| Nitrobenzene (NB) | SWV, Activated carbon-fiber microelectrodes | 0.03 µg/mL | - | - | [13] |
| 2,4,6-Trinitrotoluene (TNT) | MCM-41 modified glassy carbon electrode | 1.8 nM | - | - | [14] |
| 2,4,6-Trinitrotoluene (TNT) | Impedimetric, amine-functionalized halloysite nanotubes | 1.05 x 10⁻¹² M | - | 1.0 x 10⁻¹¹ M to 1.0 x 10⁻⁴ M | [15] |
| 2,4,6-Trinitrotoluene (TNT) | SWV, Gold nanoparticles/Poly(Carbazole-Aniline) film | 25 µg/L | - | 100-1000 µg/L | [16] |
| 2,4-Dinitrotoluene (DNT) | SWV, Gold nanoparticles/Poly(Carbazole-Aniline) film | 30 µg/L | - | 100-1000 µg/L | [16] |
| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | SWV, Gold nanoparticles/Poly(Carbazole-Aniline) film | 10 µg/L | - | 50-1000 µg/L | [16] |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | SWV, Gold nanoparticles/Poly(Carbazole-Aniline) film | 10 µg/L | - | 50-1000 µg/L | [16] |
Experimental Protocol: Voltammetric Determination of Nitroaromatics
1. Electrode Preparation
-
Working Electrode: A modified glassy carbon electrode (GCE) is commonly used. Modifications can include mesoporous silica (MCM-41), carbon nanotubes (CNTs), or gold nanoparticles to enhance sensitivity.[12][14]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Pretreatment/Activation: For some electrode materials, an electrochemical activation step may be necessary to increase the surface area and enhance the response.[13]
2. Electrochemical Measurement
-
Electrochemical Cell: Place the three electrodes in an electrochemical cell containing the sample solution and a supporting electrolyte (e.g., 0.5 M NaCl or a phosphate buffer solution).[12][14]
-
Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) are often used for their high sensitivity.
-
Potential Scan: Apply a potential scan over a range where the nitro groups are reduced (e.g., from 0.2 V to -1.6 V).[16]
-
Data Acquisition: Record the current response as a function of the applied potential. The reduction of nitro groups will appear as peaks in the voltammogram.
3. Calibration
-
Prepare a series of standard solutions of the nitroaromatic compound in the supporting electrolyte.
-
Record the voltammogram for each standard solution.
-
Measure the peak current for the reduction peak of interest.
-
Construct a calibration curve by plotting the peak current versus the concentration of the nitroaromatic compound.
4. Sample Analysis and Quantification
-
Record the voltammogram of the sample solution.
-
Identify the peak corresponding to the nitroaromatic compound.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Experimental Workflow
Fluorescence Spectroscopy (Quenching)
Fluorescence-based detection is a highly sensitive and selective method for nitroaromatic compounds.[17] Many of these methods rely on the principle of fluorescence quenching, where the electron-deficient nitroaromatic compound quenches the fluorescence of a fluorophore.[17]
Quantitative Data
| Fluorophore | Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Reference(s) |
| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | 0.1037 x 10⁶ | 5.58 x 10⁻⁷ M | [17] |
| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | 0.161 x 10⁴ | 23.30 x 10⁻⁶ M | [17] |
| Anthracene | Allyl 2,4-dinitrophenyl ether (in DMF) | 1409.8 | - | [18] |
| Anthracene | Allyl 2,4-dinitrophenyl ether (in Methanol) | 1325.8 | - | [18] |
| Ionic-Liquid Modified Poly(diphenylacetylene) | Picric Acid (PA) | 108,017 | 0.6 nM | [19] |
| Octyl-β-D-glucopyranoside-Chlorophyll a micelle | 2,4-Dinitrotoluene (DNT) | 2400 µM⁻¹ | - | [20] |
| Octyl-β-D-glucopyranoside-Chlorophyll b micelle | 2,4-Dinitrotoluene (DNT) | 1500 µM⁻¹ | - | [20] |
Note: A comprehensive list of LODs for various fluorophore-quencher pairs was not available in the provided search results.
Experimental Protocol: Fluorescence Quenching Assay
1. Reagent Preparation
-
Fluorophore Solution: Prepare a stock solution of the fluorescent probe (e.g., a polyaniline-Ag composite, a pyrene derivative, or a specific fluorescent polymer) in a suitable solvent (e.g., DMF, acetonitrile).[17][21]
-
Quencher (Analyte) Solutions: Prepare a series of standard solutions of the nitroaromatic compound of interest at various concentrations.
2. Fluorescence Measurement
-
Spectrofluorometer: Use a spectrofluorometer to measure the fluorescence intensity.
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for the fluorophore. For example, for a PANI-Ag composite, an excitation wavelength of 350 nm might be used.[17]
-
Initial Fluorescence (I₀): Measure the fluorescence intensity of the fluorophore solution in the absence of the quencher.
-
Quenching Measurements (I): Add aliquots of the nitroaromatic compound (quencher) solution to the fluorophore solution and record the fluorescence intensity after each addition.
3. Data Analysis (Stern-Volmer Analysis)
-
Calculate the fluorescence quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where:
-
I₀ is the fluorescence intensity without the quencher.
-
I is the fluorescence intensity with the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
-
Plot I₀/I versus [Q]. A linear plot indicates a single quenching mechanism.
-
The slope of the line is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
4. Quantification of an Unknown Sample
-
Prepare a calibration curve by plotting I₀/I versus [Q] for a series of known concentrations.
-
Measure the fluorescence intensity of the fluorophore in the presence of the unknown sample.
-
Calculate I₀/I for the unknown sample.
-
Determine the concentration of the nitroaromatic compound in the unknown sample from the calibration curve.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid voltammetric determination of nitroaromatic explosives at electrochemically activated carbon-fibre electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impedimetric detection of 2,4,6-trinitrotoluene using surface-functionalized halloysite nanotubes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02482A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Ultrahigh sensitivity and extremely low limit of detection of picric acid with ionic-liquid modified poly(diphenylacetylene) - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. westmont.edu [westmont.edu]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Electrochemical Analysis of 2-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-9H-carbazole is a nitroaromatic compound belonging to the carbazole family. Carbazoles are known for their excellent charge transport properties and are utilized in various applications, including organic electronics. The presence of a nitro group, an electron-withdrawing moiety, suggests that this compound can be electrochemically active and thus detectable by electrochemical methods. This application note provides a detailed protocol for the electrochemical analysis of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), techniques widely used for the sensitive determination of electroactive species.
The electrochemical reduction of the nitro group on an electrode surface provides the basis for its quantitative determination. This methodology is advantageous due to its high sensitivity, rapid response, and cost-effectiveness compared to other analytical techniques.
Core Principles
The electrochemical determination of nitroaromatic compounds typically involves the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂) group. This reduction process occurs at a specific potential and the measured current is proportional to the concentration of the analyte in the solution. By employing techniques like DPV, which minimizes background currents, low detection limits can be achieved.
Quantitative Data Summary
The following table summarizes representative quantitative data for the electrochemical determination of this compound using a modified glassy carbon electrode. These values are based on typical performance characteristics observed for the analysis of similar nitroaromatic compounds.
| Parameter | Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.03 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Sensitivity | 1.5 µA/µM |
| RSD (Repeatability) | 2.5% (n=10) |
| Recovery (Spiked Samples) | 95% - 105% |
Experimental Protocols
Reagents and Materials
-
This compound standard: (Purity ≥ 98%)
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0. Prepare by mixing appropriate amounts of monosodium phosphate and disodium phosphate and adjust the pH.
-
Solvent: Dimethylformamide (DMF) or acetonitrile (ACN) to prepare the stock solution of this compound.
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire.
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.
-
Inert gas: High-purity nitrogen (N₂).
Instrumentation
-
A potentiostat/galvanostat with software for data acquisition and analysis.
Preparation of Standard Solutions
-
Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in a minimal amount of DMF or ACN and then dilute with the supporting electrolyte (0.1 M PBS, pH 7.0) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte.
Electrochemical Cell Setup and Measurement
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 µm) for 5 minutes each on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the polished electrode in deionized water and then in ethanol for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).
-
Deoxygenate the solution by purging with high-purity nitrogen for at least 10 minutes before the measurement and maintain a nitrogen atmosphere over the solution during the experiment.
-
Record a blank voltammogram of the supporting electrolyte.
-
Add a known concentration of the this compound standard solution to the electrochemical cell.
-
Stir the solution for a short period to ensure homogeneity.
-
Cyclic Voltammetry (CV): Scan the potential from an initial potential to a final potential and back (e.g., from +0.2 V to -1.0 V and back to +0.2 V) at a specific scan rate (e.g., 50 mV/s). This is primarily used to characterize the redox behavior of the analyte.
-
Differential Pulse Voltammetry (DPV): For quantitative analysis, use DPV with optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, step potential: 5 mV). Scan over a potential range that covers the reduction peak of this compound.
-
Record the DPVs for each of the prepared working standard solutions.
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
-
Visualizations
Electrochemical Analysis Workflow
Caption: Workflow for the electrochemical analysis of this compound.
Proposed Reduction Pathway of this compound
Caption: Proposed electrochemical reduction pathway of the nitro group.
Application Notes and Protocols: Synthesis and Biological Evaluation of N-Substituted Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-substituted carbazole derivatives and their evaluation for various biological activities. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.[1][2][3][4] This document offers detailed protocols for the synthesis of a representative N-substituted carbazole and for key biological assays to assess its efficacy.
Biological Activities of N-Substituted Carbazole Derivatives
N-substituted carbazole derivatives have demonstrated a remarkable diversity of biological activities. The substitution at the nitrogen atom of the carbazole ring system plays a crucial role in modulating their therapeutic properties.[5]
-
Anticancer Activity: Many N-substituted carbazole derivatives exhibit significant cytotoxic activity against various human cancer cell lines.[6][7] For instance, certain derivatives have been shown to be effective against human breast cancer cell lines (MCF-7), with LC50 values indicating potent activity.[1] The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes like Topoisomerase II, leading to cell cycle arrest and apoptosis.[7][8]
-
Antimicrobial Activity: N-substituted carbazoles have also emerged as promising antimicrobial agents.[9] The introduction of moieties like 1,2,4-triazole or imidazole to the carbazole structure has been shown to enhance antifungal and antibacterial efficacy against a range of pathogens, including Candida albicans, Staphylococcus aureus, and Escherichia coli.[1] The proposed mechanism for some of these derivatives involves the inhibition of essential fungal enzymes like H+-ATPase.[10]
-
Neuroprotective Effects: A number of N-substituted carbazoles have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][5][11] These compounds can exhibit neuroprotective effects against glutamate-induced cell injury and may act through antioxidative mechanisms.[5][12]
Quantitative Biological Data Summary
The following tables summarize the reported biological activities of various N-substituted carbazole derivatives against different cell lines and microbial strains.
Table 1: Anticancer Activity of N-Substituted Carbazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (analogue) | MCF-7 (Breast) | LC50 | 35.6 µg/mL | [1] |
| N-substituted pyrrolocarbazoles | PA1 (Ovarian), PC3, DU145 (Prostatic) | MIC | 8–20 µM | [12] |
| N-substituted pyrrolocarbazoles | Pim-kinase | IC50 | 46–75 nM | [12] |
| N-substituted carbazole imidazolium salt (Compound 61) | HL-60, SMMC-7721, MCF-7, SW480 | IC50 | 0.51–2.48 µM | [6][7] |
| N-thioalkylcarbazole (Compound 5a) | MCF-7 (Breast) | IC50 | 50.4 ± 0.96 µM | [8] |
| N-thioalkylcarbazole (Compound 5c) | MDA-MB-231 (Breast) | IC50 | 27.2 ± 0.75 µM | [8] |
Table 2: Antimicrobial Activity of N-Substituted Carbazole Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |
| Carbazole with 1,2,4-triazole moiety | C. albicans | MIC | 2–4 µg/mL | [1] |
| Carbazole with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | MIC | 1–8 µg/mL | [1] |
| Pyrimidine and pyrazole carbazoles | C. albicans, A. fumigatus | MIC | 8.7–10.8 µg/mL | [1] |
| Pyrimidine and pyrazole carbazoles | S. aureus, B. subtilis, E. coli | MIC | 1.1–10.3 µg/mL | [1] |
| 56c derivative | MRSA CCARM 3167, E. coli | MIC | 0.5 µg/mL | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl Carbazole Derivatives
This protocol describes a general method for the N-alkylation of carbazole using an alkyl halide in the presence of a base.
Materials:
-
Carbazole
-
Alkyl halide (e.g., 1,4-dibromobutane)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of carbazole (1.0 eq) in acetone in a round-bottom flask, add powdered sodium hydroxide (1.2 eq).
-
Addition of Alkylating Agent: Add the dibromo alkane (e.g., 1,4-dibromobutane) (1.5 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the solid and wash with acetone.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the N-alkylbromide substituted carbazole.[13]
-
Further Substitution (Optional): The resulting N-alkylbromide substituted carbazole can be further reacted with other nucleophiles, such as imidazoles, by refluxing in acetone to generate more complex N-substituted derivatives.[13]
Protocol 2: Evaluation of Anticancer Activity using MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
N-substituted carbazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the N-substituted carbazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add 20 µL of the MTS solution to each well.[14]
-
Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 3: Evaluation of Antimicrobial Activity using Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to the synthesized compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
N-substituted carbazole derivatives (dissolved in a suitable solvent)
-
Standard antibiotic disks (positive control)
-
Solvent-loaded disks (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacteria. Allow the plate to dry for a few minutes.[5][12]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the N-substituted carbazole derivative onto the surface of the inoculated agar. Also, place the positive and negative control disks. Ensure the disks are placed with sufficient distance between them.[3]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[3]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of N-substituted carbazoles.
Caption: Proposed signaling pathway for anticancer activity via Topoisomerase II inhibition.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. asm.org [asm.org]
- 13. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their broad-spectrum pharmacological activities.[1][2] These activities include anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The carbazole scaffold is a key pharmacophore in several approved drugs, such as the anticancer agent ellipticine and the beta-blocker carvedilol.[2] The therapeutic potential of carbazole derivatives often stems from their ability to interact with various biological targets, including signaling pathways like the JAK/STAT, PI3K/Akt, and MAPK pathways.[6][7][8][9]
Conventional methods for synthesizing carbazoles often require harsh reaction conditions, long reaction times, and the use of hazardous reagents.[10][11] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. This technology utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity.[12][13][14] MAOS is considered a green chemistry approach as it can reduce solvent and energy consumption.[12][15] This document provides detailed protocols for the microwave-assisted synthesis of carbazole compounds via three common methods: Palladium-Catalyzed C-H Activation, Cadogan Cyclization, and a Suzuki-Miyaura Coupling/Cyclization sequence.
I. Microwave-Assisted Synthesis via Intramolecular C-H Activation
This method provides an efficient route to functionalized carbazoles through a palladium-catalyzed intramolecular cyclization of 2-iodo-N-arylanilines. Microwave irradiation significantly shortens reaction times and improves yields compared to conventional heating.[12][15]
Experimental Protocol: Synthesis of 4-Acetylcarbazole
Materials:
-
2-Iodo-N-(4-acetylphenyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor tubes (10 mL) with crimp tops
-
Magnetic stir bars
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and heptane for chromatography
Equipment:
-
Monofunctional microwave reactor (e.g., CEM Discover)
-
Magnetic stirrer hotplate
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave reactor tube equipped with a magnetic stir bar, add 2-iodo-N-(4-acetylphenyl)aniline (1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and DMF (3 mL).
-
Add DBU (2 mmol) to the reaction mixture.
-
Seal the tube tightly with a crimp top.
-
Place the reaction vessel in the cavity of the microwave reactor.
-
Irradiate the mixture for 15 minutes at a constant temperature of 120°C, with a maximum power of 150 W.
-
After the reaction is complete, cool the vessel to room temperature using a compressed air jet.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford the pure 4-acetylcarbazole.
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo-N-phenylaniline | Pd(OAc)₂ (2) | DBU | DMF | 15 | 120 | 95 | [12] |
| 2 | 2-Iodo-N-(4-methylphenyl)aniline | Pd(OAc)₂ (2) | DBU | DMF | 15 | 120 | 92 | [12] |
| 3 | 2-Iodo-N-(4-methoxyphenyl)aniline | Pd(OAc)₂ (2) | DBU | DMF | 15 | 120 | 88 | [12] |
| 4 | 2-Iodo-N-(4-acetylphenyl)aniline | Pd(OAc)₂ (2) | DBU | DMF | 15 | 120 | 85 | [12] |
II. Microwave-Assisted Cadogan Cyclization
The Cadogan reaction is a reductive cyclization of 2-nitrobiphenyls to form carbazoles. The use of microwave irradiation dramatically accelerates this reaction, reducing reaction times from hours to minutes.[16][17]
Experimental Protocol: Synthesis of Carbazole from 2-Nitrobiphenyl
Materials:
-
2-Nitrobiphenyl
-
Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)
-
Microwave reactor tubes (10 mL) with crimp tops
-
Magnetic stir bars
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Appropriate solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Monofunctional microwave reactor
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place 2-nitrobiphenyl (1 mmol) and triphenylphosphine (1.2 mmol) in a 10 mL microwave reactor tube.
-
Seal the tube and place it in the microwave reactor.
-
After completion, cool the reaction vessel to a safe temperature.
-
Dissolve the resulting solid in a suitable solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography on silica gel to yield pure carbazole.
Data Presentation
| Entry | Starting Material | Reagent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 2-Nitrobiphenyl | P(OEt)₃ | 200 | 2 | 96 | [1] |
| 2 | 2-Nitrobiphenyl | PPh₃ | 200 | 2 | 96 | [1][17] |
| 3 | 2-Nitro-4'-methylbiphenyl | PPh₃ | 150 | 10 | 85 | [16] |
| 4 | 2-Nitro-2'-methylbiphenyl | PPh₃ | 150 | 10 | 82 | [16] |
III. Microwave-Assisted Suzuki-Miyaura Coupling and Cyclization
This two-step, one-pot approach involves an initial microwave-assisted Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization to form the carbazole ring. This method is versatile for creating a variety of substituted carbazoles.[18][19][20]
Experimental Protocol: One-Pot Synthesis of Substituted Carbazoles
Materials:
-
Aniline derivative
-
1,2-Dihalobenzene (e.g., 1-bromo-2-iodobenzene)
-
Palladium nanocatalyst (PdNPs/BC) or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor tubes
-
Magnetic stir bars
-
Standard laboratory glassware for workup and purification
Equipment:
-
Monofunctional microwave reactor
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a microwave reactor tube, add the aniline derivative (1 mmol), 1,2-dihalobenzene (1.2 mmol), palladium nanocatalyst (e.g., 1 mol%), and potassium carbonate (2.5 mmol).
-
Add DMA (3 mL) as the solvent.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 30 minutes.[18]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired carbazole derivative.
Data Presentation
| Entry | Aniline Derivative | Dihalobenzene | Catalyst | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | 1-Bromo-2-iodobenzene | PdNPs/BC | 30 | 180 | 85 | [18] |
| 2 | 4-Methylaniline | 1-Bromo-2-iodobenzene | PdNPs/BC | 30 | 180 | 82 | [18] |
| 3 | 4-Methoxyaniline | 1-Bromo-2-iodobenzene | PdNPs/BC | 30 | 180 | 78 | [18] |
| 4 | 3-Bromo-5-nitroaniline | Phenylboronic acid | Pd(OAc)₂/RuPhos | 30 | 140 | 88 | [19] |
Visualizations
General Workflow for Microwave-Assisted Synthesis
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling | Semantic Scholar [semanticscholar.org]
- 9. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitro-9H-carbazole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of this compound | Non-selective Reaction: Direct nitration of carbazole is often non-selective, leading to a mixture of 1-nitro, 2-nitro, and 3-nitro isomers, with the 3-nitro isomer typically being the major product.[1] | - Employ a Regioselective Synthesis: Utilize the Cadogan cyclization of a precursor like 4'-nitro-[1,1'-biphenyl]-2-amine where the nitro group is already in the desired position. This method avoids the issue of isomer formation.[2][3] - Optimize Nitrating Agent: If direct nitration is necessary, experiment with different nitrating agents (e.g., nitric acid in acetic acid, nitric acid in sulfuric acid, acetyl nitrate) and reaction conditions (temperature, reaction time) to potentially alter the isomer ratio.[4] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Adjust Reaction Conditions: Increase the reaction time or temperature as appropriate for the chosen method. Ensure the nitrating agent is fresh and of high purity. | |
| Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to the degradation of the desired product. | - Maintain Controlled Temperature: Use an ice bath or other cooling method to maintain the recommended reaction temperature, especially during the addition of the nitrating agent. - Limit Reaction Time: Once the reaction is complete (as determined by TLC), promptly quench the reaction and proceed with the work-up. | |
| Formation of Multiple Isomers (1- and 3-Nitrocarbazoles) | Electrophilic Aromatic Substitution on Carbazole: The carbazole ring has multiple sites susceptible to electrophilic attack, with the 3 and 6 positions being the most reactive, followed by the 1 and 8 positions.[1] | - Adopt a Pre-functionalized Precursor Strategy: The Cadogan cyclization of an appropriately substituted nitrobiphenyl is the most effective way to ensure the formation of only the 2-nitro isomer.[2][3] |
| Difficult Purification of this compound | Similar Polarity of Isomers: The nitrocarbazole isomers often have very similar polarities, making their separation by standard column chromatography challenging. | - Utilize High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be an effective method for separating isomers with close retention times. - Fractional Recrystallization: Carefully select a solvent or solvent system (e.g., ethanol, acetic acid) and perform fractional recrystallization. This may require multiple recrystallization steps to achieve high purity. - Chemical Separation: In some cases, it may be possible to selectively react one isomer to facilitate separation. For instance, unhindered nitro groups can be selectively reduced. While not directly applicable to separating 2-nitrocarbazole, this principle can be adapted in some cases. |
| Formation of a Molecular Complex: 1-Nitrocarbazole and 3-nitrocarbazole can form a stable molecular complex, which can co-crystallize and complicate purification. | - Solvent Disruption of the Complex: The use of basic solvents like aniline or pyridine has been reported to disrupt this complex, allowing for the selective precipitation of one of the isomers. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 9H-carbazole not a good method for synthesizing pure this compound?
A1: Direct nitration of 9H-carbazole via electrophilic aromatic substitution is not regioselective. The electron-rich nature of the carbazole ring leads to the formation of a mixture of isomers, primarily 1-nitro-, 2-nitro-, and 3-nitro-9H-carbazole. The 3- and 6-positions are the most reactive sites, resulting in 3-nitro-9H-carbazole being the major product.[1] This makes the isolation of the desired 2-nitro isomer in high yield very difficult.
Q2: What is the recommended synthesis method for obtaining a high yield of this compound?
A2: The most recommended method for the selective synthesis of this compound is the Cadogan cyclization.[2][3] This intramolecular reaction involves the reductive cyclization of a 2-amino-4'-nitrobiphenyl derivative. By starting with a precursor where the nitro group is already in the desired position on one of the phenyl rings, the formation of other isomers is avoided, leading to a much cleaner reaction and a higher yield of the target molecule.
Q3: What are the common side products in the synthesis of this compound?
A3: When using direct nitration, the primary side products are the other positional isomers: 1-nitro-9H-carbazole and 3-nitro-9H-carbazole. Dinitro- and other polynitrated carbazoles can also form under harsher conditions. In the Cadogan cyclization, potential side products can arise from incomplete cyclization or side reactions of the reducing agent.
Q4: What are the best purification techniques to separate this compound from its isomers?
A4: Separating the isomers of nitrocarbazole can be challenging due to their similar physical properties.
-
Column Chromatography: While difficult, it is possible with careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a shallow gradient).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective for separating closely related isomers.
-
Fractional Recrystallization: This technique can be employed, but it may require multiple cycles and careful solvent selection to enrich the desired 2-nitro isomer.
Q5: Are there any safety precautions I should be aware of during the nitration of carbazole?
A5: Yes, nitration reactions are potentially hazardous and should be performed with extreme caution.
-
Exothermic Reaction: Nitration is a highly exothermic process. It is crucial to control the temperature by using an ice bath and adding the nitrating agent slowly.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Runaway Reaction: Overheating can lead to a runaway reaction, which can result in the violent decomposition of the reaction mixture. Always work in a well-ventilated fume hood and have a plan for emergency cooling.
Experimental Protocols
Method 1: Direct Nitration of 9H-Carbazole (Non-selective)
This method is provided for informational purposes to illustrate the challenges of non-selective synthesis.
Materials:
-
9H-Carbazole
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 9H-carbazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add nitric acid (70%) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the product.
-
The crude product will be a mixture of nitrocarbazole isomers requiring extensive purification.
Method 2: Cadogan Cyclization for Regioselective Synthesis of this compound (Recommended)
This protocol outlines a regioselective approach starting from a pre-functionalized biphenyl precursor.
Materials:
-
4'-Nitro-[1,1'-biphenyl]-2-amine (or a suitable precursor)
-
Triphenylphosphine or Triethyl phosphite
-
High-boiling solvent (e.g., o-dichlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle and condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask fitted with a condenser and under an inert atmosphere, dissolve 4'-nitro-[1,1'-biphenyl]-2-amine in a high-boiling solvent like o-dichlorobenzene.
-
Add a slight excess of the reducing agent, such as triphenylphosphine or triethyl phosphite, to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used.
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Monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
Visualizations
Caption: Comparison of synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
Technical Support Center: Nitration of 9H-Carbazole
Welcome to the technical support center for the nitration of 9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this electrophilic aromatic substitution reaction. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of carbazole nitration and mitigate the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the nitration of 9H-carbazole?
The primary side products are positional isomers and di-substituted derivatives. Due to the electronic properties of the carbazole ring system, electrophilic attack is favored at specific positions. The most common products aside from the desired isomer are:
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1-Nitro-9H-carbazole: Formation of the 1-isomer is a common side reaction.
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3-Nitro-9H-carbazole: The 3-position is highly activated, often leading to this isomer as a major or minor product depending on the desired outcome.
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3,6-Dinitro-9H-carbazole: Under harsher reaction conditions or with an excess of the nitrating agent, di-nitration at the highly reactive 3 and 6 positions is a frequent outcome.[1]
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Molecular Complex: A molecular complex between 1-nitro-9H-carbazole and 3-nitro-9H-carbazole can form, which complicates separation and purification.
Q2: Why am I getting a mixture of isomers instead of a single product?
Traditional electrophilic nitration of 9H-carbazole is often not highly regioselective. The positions C-1, C-3, and C-6 have varying degrees of activation towards electrophilic attack, leading to a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions.
Q3: My reaction turned dark and I isolated a tar-like substance. What happened?
The formation of tar or polymeric materials can occur under harsh nitration conditions, such as high temperatures or highly concentrated acids. This is often due to oxidative side reactions or polymerization of the carbazole starting material or nitrated products.
Q4: I see an unexpected peak in my analysis that doesn't correspond to any of the expected nitro-isomers. What could it be?
While less common than isomer formation, oxidation of the carbazole ring can occur, especially with strong oxidizing nitrating agents or at elevated temperatures. This can lead to the formation of carbazole-quinones or other oxidized species.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the nitration of 9H-carbazole.
Issue 1: Low Yield of the Desired Isomer and a Mixture of Products
| Symptom | Possible Cause | Suggested Solution |
| High proportion of 3-nitro and/or 1-nitro isomers when another isomer is desired. | Reaction conditions are not optimized for regioselectivity. | - Modify the nitrating agent: Weaker nitrating agents (e.g., nitric acid in acetic acid) tend to favor substitution at the most activated positions (3 and 6). Stronger nitrating agents (e.g., mixed acid - HNO₃/H₂SO₄) can lead to a different isomer distribution. - Control the temperature: Lowering the reaction temperature can often increase the selectivity of the reaction. Start with reactions at 0°C or even lower. |
| Significant amount of 3,6-dinitro-9H-carbazole. | Excess of nitrating agent or reaction time is too long. | - Reduce the equivalents of the nitrating agent: Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely: Use TLC, GC-MS, or HPLC to monitor the consumption of the starting material and the formation of products. Quench the reaction once the desired product is maximized. |
| Difficulty in separating the isomers by column chromatography. | Formation of a molecular complex between 1-nitro and 3-nitro-9H-carbazole. | - Use a different solvent system for purification: Sometimes a change in eluent polarity or the use of a different solvent can disrupt the complex. - Consider derivatization: If separation is extremely difficult, consider derivatizing the mixture (e.g., N-alkylation) which may alter the physical properties of the isomers enough to allow for separation. |
Issue 2: Formation of Tarry Byproducts and Low Overall Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turns dark brown or black, and a significant amount of insoluble tar is formed. | Reaction temperature is too high, leading to decomposition. | - Maintain strict temperature control: Use an ice bath or a cryostat to keep the reaction at the desired low temperature. - Slow addition of the nitrating agent: Add the nitrating agent dropwise to the solution of carbazole to better control the exothermic nature of the reaction. |
| Low recovery of any identifiable products. | Oxidation of the carbazole ring or polymerization. | - Use a milder nitrating agent: Consider using acetyl nitrate or another less aggressive nitrating agent. - Degas the solvent: Removing dissolved oxygen from the solvent can sometimes help to minimize oxidative side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 9H-Carbazole with Mixed Acid
This protocol is a general method that typically yields a mixture of nitro-isomers and is a good starting point for optimization.
Materials:
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9H-Carbazole
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃, 70%)
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for eluent
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-carbazole (1.0 eq) in a suitable solvent like dichloromethane or glacial acetic acid.
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Cool the flask in an ice bath to 0°C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0°C.
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Add the nitrating mixture dropwise to the carbazole solution over 30 minutes, ensuring the temperature does not rise above 5°C.
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After the addition is complete, let the reaction stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: Column Chromatography for the Separation of Nitrocarbazole Isomers
Materials:
-
Crude nitration product mixture
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Silica Gel (230-400 mesh)
-
Hexane
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Ethyl Acetate
-
Test tubes or fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product mixture in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
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Begin elution with a non-polar eluent, such as 100% hexane.
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Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
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Collect fractions and analyze them by TLC to identify the separated isomers. Typically, the less polar isomers will elute first. The general elution order is: 3,6-dinitro-9H-carbazole (least polar), followed by 1-nitro-9H-carbazole, and then 3-nitro-9H-carbazole (most polar of the three).
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Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
Caption: Reaction pathways in the nitration of 9H-carbazole.
Caption: A troubleshooting workflow for the nitration of 9H-carbazole.
References
Technical Support Center: Purification of 2-Nitro-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Nitro-9H-carbazole.
Purification Workflow Overview
Figure 1. General experimental workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often a good first step to remove the bulk of impurities, while column chromatography is excellent for separating compounds with similar polarities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is not abundant, common solvents for carbazole derivatives include ethanol, ethyl acetate, and toluene.[1] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent pair that provides good solubility at elevated temperatures and poor solubility at room temperature.
Q3: What is a suitable mobile phase for column chromatography of this compound?
A3: A good starting point for column chromatography is a non-polar solvent system with a gradual increase in polarity. For the related compound 2-nitro-3-phenyl-9H-carbazole, a mobile phase of 10% ethyl acetate in hexanes was effective.[2][3] For 1-Nitro-9H-carbazole, a gradient of light petroleum and dichloromethane has been used.[4] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) to achieve good separation.[1][5] An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
Q4: What are the expected impurities from the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions (such as other positional isomers of nitrocarbazole), and residual reagents. The specific impurities will depend on the synthetic route employed. For instance, in a Cadogan cyclization, residual phosphine oxides might be present.[2][6]
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Test alternative solvents or solvent mixtures.- Gradually add more hot solvent until the product dissolves, but avoid excessive solvent which will reduce yield.[1] |
| No crystals form upon cooling. | - The solution is not supersaturated.- Cooling is too rapid, preventing crystal nucleation. | - Evaporate some of the solvent to increase the concentration.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of pure this compound.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Attempt purification by column chromatography first to remove a significant portion of the impurities. |
| Low recovery of pure product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were not completely collected. | - Use the minimum amount of hot solvent necessary for dissolution.[1]- Pre-heat the funnel and filter paper for hot filtration.- Ensure the solution is thoroughly cooled before filtration to maximize crystal precipitation.[1]- Wash the collected crystals with a minimal amount of cold solvent.[1] |
| Crystals are colored or appear impure. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1]- A second recrystallization may be necessary.[1] |
Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC beforehand.[1][5]- Decrease the amount of crude material loaded onto the column.[1] |
| The product does not elute from the column. | - The mobile phase is not polar enough.- The compound has very strong interactions with the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
| The product elutes too quickly (with the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., by decreasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Cracks or channels appear in the silica bed. | - The column has run dry.- The packing has settled unevenly. | - Always keep the solvent level above the top of the silica gel.[1]- Ensure the silica gel is fully settled before loading the sample by tapping the column gently.[1] |
| Tailing of spots on TLC after chromatography. | - The compound is acidic or basic.- Column overloading. | - Add a small amount of acid or base to the eluent to improve the peak shape.- Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
-
Mobile Phase Selection: Using TLC, determine the optimal mobile phase that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate.[1]
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.[1]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data from a Related Compound
The following table summarizes the purification data for a structurally similar compound, 2-nitro-3-phenyl-9H-carbazole, which can serve as a useful reference.
| Compound | Purification Method | Mobile Phase/Solvent | Yield | Reference |
| 2-nitro-3-phenyl-9H-carbazole | Column Chromatography | 10% Ethyl Acetate in Hexanes | 86% | [2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
Optimizing Cadogan Cyclization for Carbazole Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Cadogan cyclization for carbazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Q1: My Cadogan cyclization reaction is not proceeding to completion, resulting in low yield of the desired carbazole. What are the potential causes and how can I improve the conversion?
A1: Incomplete conversion in a Cadogan cyclization can stem from several factors. Here are the primary areas to investigate:
-
Reaction Temperature: The traditional Cadogan reaction often requires high temperatures, typically between 150°C and 220°C, to proceed efficiently.[1][2] If you are operating at lower temperatures, consider incrementally increasing the temperature. For milder, catalytic versions of the reaction, temperatures can be lower (e.g., 80-120°C), but optimization is still key.[1][2]
-
Reagent Stoichiometry: The classical Cadogan cyclization uses a stoichiometric amount or even an excess of a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[3][4] Ensure you are using a sufficient excess of the deoxygenating agent.
-
Reaction Time: Some reactions may require extended periods to reach completion. If you observe starting material after the initial reaction time, consider extending it. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Catalyst Activity (for catalytic versions): If you are employing a catalytic protocol, the efficiency of the catalyst is paramount.
-
Catalyst Choice: Different catalysts exhibit varying levels of activity. For instance, strained 4-membered phosphetane precatalysts have been shown to be more competent than acyclic analogs for P(III)/P(V)=O redox cycling.[5][6] Visible-light-driven reactions have shown good to excellent yields using photocatalysts like 4CzIPN.[1]
-
Catalyst Loading: Ensure the catalyst loading is optimal. While higher loading might increase the reaction rate, it can also lead to side reactions. Conversely, too little catalyst will result in slow or incomplete conversion.
-
-
Purity of Reagents and Solvents: Impurities in the starting nitro compound, the phosphorus reagent, or the solvent can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as water can react with the phosphorus reagents.
Q2: I am observing significant formation of side products instead of my target carbazole. What are these byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common issue in Cadogan cyclizations. The primary side products are often N-oxide containing heterocycles or products arising from incomplete deoxygenation.[2]
-
Nitroso Intermediate: The reaction proceeds through a nitroso intermediate.[3][5][6] If the deoxygenation is not complete, this intermediate can participate in side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, in related reactions, primary alcohol solvents can lead to the formation of hemiaminal ethers.[2] Using a non-protic, high-boiling point solvent like diphenyl ether or using the phosphorus reagent itself as the solvent (in the case of triethyl phosphite) is common for thermal reactions.
-
Controlling Reaction Conditions:
-
Temperature: Very high temperatures can sometimes lead to decomposition or undesired side reactions. Careful optimization of the temperature is crucial.
-
Reductant: In catalytic systems, the choice and amount of the terminal reductant (e.g., hydrosilanes) are critical to regenerate the active phosphine catalyst and prevent side reactions.[5][6]
-
Q3: My catalytic Cadogan cyclization is sluggish. How can I enhance the reaction rate?
A3: A slow catalytic cycle can be a bottleneck. Here are some strategies to improve the rate:
-
Catalyst Structure: The structure of the phosphorus-based catalyst has a significant impact on its reactivity. Strained cyclic phosphines, such as certain phosphetanes, have been shown to react much faster than their acyclic counterparts like tri-n-butylphosphine (n-Bu₃P).[5][6] The strain in the small ring lowers the energy of the LUMO, making it more reactive.
-
Photocatalysis: Employing visible-light-driven protocols with an appropriate photocatalyst (e.g., iridium or ruthenium complexes, or organic photosensitizers like 4CzIPN) can significantly accelerate the reaction under mild conditions.[1]
-
Microwave Heating: The use of microwave heating has been reported to greatly enhance the rate of both the synthesis of the o-nitrobiphenyl precursor and the subsequent Cadogan cyclization step.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Cadogan cyclization for carbazole synthesis?
A1: The Cadogan cyclization proceeds via the deoxygenation of an o-nitrobiaryl compound by a trivalent phosphorus reagent (e.g., PPh₃ or P(OEt)₃). The nitro group is first reduced to a nitroso group.[3] Further deoxygenation of the nitroso group generates a reactive nitrene intermediate, which then undergoes an intramolecular electrophilic insertion into a nearby C-H bond of the adjacent aromatic ring to form the carbazole. The trivalent phosphorus reagent is oxidized to a pentavalent phosphine oxide in the process.[5]
Q2: What are the key advantages of using a catalytic Cadogan cyclization over the traditional stoichiometric method?
A2: Catalytic versions of the Cadogan cyclization offer several advantages:
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Atom Economy: They are more atom-economical as the phosphorus reagent is used in catalytic amounts, reducing waste.[5]
-
Milder Conditions: Catalytic protocols often operate under milder temperature conditions compared to the high temperatures required for the traditional method.[1][2]
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Scalability: The reduction in stoichiometric waste makes catalytic versions more amenable to large-scale synthesis.[8]
Q3: Can the Cadogan cyclization be used to synthesize other heterocycles besides carbazoles?
A3: Yes, the Cadogan cyclization is a versatile reaction for the synthesis of various N-heterocycles. By choosing the appropriate nitro-substituted starting material, it can be used to synthesize indoles, indazoles, and other fused azaheterocycles.[2][3][4]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Cadogan Cyclization
| Method | Substrate | Reagent/Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Traditional Thermal | 2-Nitrobiphenyl | P(OEt)₃ (stoichiometric) | - | Neat | 150-220 | Moderate | [1] |
| Catalytic (Phosphorus) | N-phenyl o-nitrobenzaldimine | Strained 4-membered phosphetane (catalytic) | Hydrosilane | Toluene | 80-120 | Good | [5][6] |
| Visible-Light Photocatalytic | 2-Nitrobiphenyl | 4CzIPN (photocatalyst), PPh₃ (stoichiometric) | - | Acetonitrile | Room Temperature | Good to Excellent | [1] |
| Molybdenum-Catalyzed | o-Nitrostyrene derivatives | MoO₂Cl₂(dmf)₂ (catalytic), PPh₃ (stoichiometric) | - | Toluene | 0-5 (for tandem) | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Traditional Thermal Cadogan Cyclization
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Reagent Preparation: A mixture of the o-nitrobiaryl (1.0 eq) and triethyl phosphite (3.0-5.0 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Setup: The flask is placed in a heating mantle or an oil bath.
-
Heating: The reaction mixture is heated to reflux (typically 150-180°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction is monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure carbazole.
Protocol 2: General Procedure for Visible-Light-Driven Catalytic Cadogan Cyclization
-
Reagent Preparation: To an oven-dried reaction tube, add the o-nitrobiphenyl (1.0 eq), triphenylphosphine (1.5 eq), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%).
-
Solvent Addition: Anhydrous solvent (e.g., acetonitrile) is added to the tube.
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: The reaction tube is sealed and placed in front of a visible light source (e.g., blue LEDs) with cooling provided by a fan to maintain room temperature.
-
Monitoring: The reaction is stirred and monitored by TLC or GC until the starting material is consumed.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the desired carbazole.[1]
Visualizations
Caption: Mechanism of the Cadogan Cyclization.
Caption: General Experimental Workflow for Cadogan Cyclization.
Caption: Troubleshooting Decision Tree for Cadogan Cyclization.
References
- 1. Visible-light-driven Cadogan reaction [html.rhhz.net]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Fluorescence Quenching Experiments with Carbazoles
Welcome to the technical support center for fluorescence quenching experiments involving carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive assays.
Frequently Asked Questions (FAQs)
Q1: My carbazole derivative shows strong fluorescence in dilute solutions but weakens significantly at higher concentrations or in the solid state. What is happening?
This phenomenon is likely Aggregation-Caused Quenching (ACQ). In dilute solutions, carbazole molecules are isolated and fluoresce efficiently. However, at higher concentrations or in the solid state, the planar structure of carbazoles facilitates intermolecular interactions like π-π stacking, leading to the formation of non-fluorescent aggregates or excimers.[1] These aggregates provide non-radiative decay pathways for the excited state, thus quenching the fluorescence.[1]
Q2: How can I confirm that Aggregation-Caused Quenching (ACQ) is the cause of the decreased fluorescence?
A concentration-dependent fluorescence study is the most direct method to verify ACQ.[1] Systematically increase the concentration of your carbazole derivative in a specific solvent and measure the fluorescence emission spectrum at each concentration. If ACQ is the underlying cause, you will observe a decrease in the fluorescence quantum yield as the concentration increases.[1] You may also see a red-shift in the emission wavelength.[1]
Q3: What is the difference between static and dynamic quenching, and how can I distinguish them in my carbazole experiments?
Static and dynamic quenching are two different classes of fluorescence quenching mechanisms.[2]
-
Static Quenching: This occurs when the fluorophore (carbazole) and the quencher form a non-fluorescent complex on the ground state. This process inhibits the initial formation of the emissive excited state and does not affect the fluorescence lifetime of the uncomplexed fluorophore.[2] In carbazole systems, this can involve hydrogen bonding or other electrostatic interactions.[3][4][5]
-
Dynamic Quenching: This happens when the quencher interacts with the carbazole molecule after it has been excited. This process provides a non-radiative pathway for the excited state to return to the ground state, thus reducing the fluorescence lifetime.[2]
Time-resolved fluorescence measurements are the definitive way to distinguish between the two. A change in the fluorescence lifetime with increasing quencher concentration indicates dynamic quenching, while an unchanged lifetime suggests static quenching.[2][3]
Q4: I am observing a decrease in fluorescence intensity, but I'm not sure if it's true quenching or an artifact. What else could be causing this?
The Inner Filter Effect (IFE) is a common artifact that can be mistaken for fluorescence quenching.[6] The IFE is the loss of observed fluorescence intensity due to the absorption of light by the sample.[6] It can be categorized into two types:
-
Primary Inner Filter Effect: The quencher absorbs the excitation light, reducing the number of photons reaching the carbazole fluorophore.[6][7]
-
Secondary Inner Filter Effect: The quencher absorbs the light emitted by the carbazole fluorophore.[8]
To check for the inner filter effect, measure the absorbance spectrum of your quencher. If there is significant overlap between the quencher's absorbance spectrum and the carbazole's excitation or emission spectra, the IFE is likely contributing to the observed decrease in fluorescence.[2] Correction factors can be applied to your data to account for this effect.[7][8]
Q5: My fluorescence results are inconsistent between different batches of my carbazole compound. What could be the reason?
Inconsistent results between batches can often be traced back to impurities in the starting materials.[1] The purity of the initial carbazole raw material can significantly impact the photoluminescence quantum yield of its derivatives.[1] It is crucial to thoroughly analyze the purity of your starting materials and synthesized compounds.
Troubleshooting Guides
Problem 1: Unexpectedly Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set to the optimal values for your specific carbazole derivative in your experimental buffer. Run an initial scan to determine the peak excitation and emission wavelengths.[9] |
| Probe Degradation | Carbazole derivatives can be sensitive to light (photobleaching) and pH. Prepare fresh stock solutions and store them in the dark at a low temperature (e.g., -20°C). Minimize exposure to ambient light during the experiment.[9] |
| Low Probe Concentration | The concentration of your carbazole derivative may be too low for a detectable signal. Prepare a dilution series to determine the optimal working concentration that provides a robust signal without causing inner filter effects.[9] |
| pH Sensitivity | The fluorescence of many carbazole compounds is pH-dependent. Check the pH of your experimental buffer and ensure its stability throughout the experiment. Consider performing a pH titration to understand your probe's fluorescence profile.[9] |
| Solvent Effects | The polarity of the solvent can influence the fluorescence properties, especially in carbazole systems with intramolecular charge transfer (ICT) characteristics.[10][11] Test the fluorescence in a range of solvents with varying polarities. |
Problem 2: Non-linear or Curved Stern-Volmer Plot
A linear Stern-Volmer plot is often expected, but a curved plot can also provide valuable information.
| Possible Cause | Interpretation and Next Steps |
| Combination of Static and Dynamic Quenching | A concave-up curve in the Stern-Volmer plot can indicate that both static and dynamic quenching are occurring simultaneously.[2] |
| Inner Filter Effect | If not corrected, the inner filter effect can lead to a non-linear Stern-Volmer plot. Ensure you have corrected your data for any absorbance by the quencher at the excitation and emission wavelengths.[7][8] |
| Ground-State Complex Formation | While often leading to a linear plot, specific cases of ground-state complex formation can result in a curved plot.[2] |
| Fluorophore Accessibility | If some of your carbazole molecules are in environments where they are not accessible to the quencher, the plot may plateau. |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol outlines the basic steps for a fluorescence quenching experiment.
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your carbazole derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a concentrated stock solution of the quencher in the experimental buffer.
-
-
Prepare Working Solutions:
-
Dilute the carbazole stock solution in the experimental buffer to a final working concentration (e.g., 1-10 µM). This concentration should yield a stable and strong fluorescence signal.[9]
-
Prepare a series of quencher dilutions in the experimental buffer. Include a buffer-only control (zero quencher concentration).[9]
-
-
Set up the Experiment:
-
In your cuvettes or microplate wells, add the carbazole working solution.
-
Add increasing concentrations of the quencher to the respective cuvettes or wells.
-
Ensure the total volume is the same in all samples by adding the appropriate amount of buffer.
-
-
Incubation:
-
Incubate the samples for a specific period at a controlled temperature to allow for any complex formation or equilibration.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of each sample using a fluorometer. Use the optimal excitation wavelength for your carbazole derivative.[12]
-
Set the emission wavelength range to cover the expected emission peak of the carbazole.[12]
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct for any inner filter effects if necessary.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot (F₀/F vs. [Q]).
-
Analyze the plot to determine the quenching constant.
-
Visual Guides
Troubleshooting Workflow for Aggregation-Caused Quenching (ACQ)
Caption: Workflow for diagnosing and addressing Aggregation-Caused Quenching.
Static vs. Dynamic Quenching Mechanisms
Caption: Comparison of static and dynamic fluorescence quenching pathways.
General Experimental Workflow for Fluorescence Quenching
Caption: Step-by-step workflow for a typical fluorescence quenching experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 11. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
Technical Support Center: Enhancing the Performance of Carbazole-Based Organic Electronics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, characterization, and application of carbazole-based materials in organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of carbazole derivatives in organic electronics?
Carbazole-based materials are versatile components in various organic electronic devices due to their excellent charge transport properties, high thermal stability, and tunable electronic characteristics.[1][2][3] Their primary applications include:
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Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are frequently used as host materials for phosphorescent emitters, particularly in blue OLEDs, due to their high triplet energy levels which facilitate efficient energy transfer to the emissive dopants.[1][4] They are also employed in hole transport layers (HTLs) and as building blocks for thermally activated delayed fluorescence (TADF) emitters.[5][6][7]
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Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs): In photovoltaics, carbazoles are integral to hole-transporting materials (HTMs).[8][9][10] Their function is to efficiently extract and transport holes from the active layer to the anode while blocking electrons, thus suppressing charge recombination and improving power conversion efficiency (PCE) and stability.[8][9][11]
-
Organic Field-Effect Transistors (OFETs): The efficient hole-transporting capabilities of many carbazole derivatives make them suitable for use as p-type semiconductor materials in OFETs.[1]
Q2: What are the common degradation mechanisms in carbazole-based OLEDs?
Degradation in carbazole-based OLEDs, leading to a decrease in luminance and efficiency, is often attributed to several factors:
-
Bond Cleavage: A key degradation pathway involves the homolytic cleavage of weaker bonds within the carbazole molecule in its excited state, such as the exocyclic C–N bond in 4,4′-bis(N-carbazolyl)biphenyl (CBP).[12][13] This process is induced by the energy from exciton recombination.[14]
-
Radical Formation and Reactions: The initial bond cleavage generates radical species. These radicals can then participate in addition reactions with neighboring molecules, leading to the formation of stabilized π-radicals that act as non-radiative recombination centers and luminescence quenchers.[12]
-
Molecular Aggregation: Exciton-induced morphological aggregation of carbazole-based host materials, such as CBP, can occur during device operation.[13][15] These aggregates can form complex species with adjacent layers (like the electron transport layer), creating new emission bands at longer wavelengths and acting as quenching centers.[13][15]
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Environmental Factors: Exposure to moisture and oxygen can lead to the oxidation of the organic layers and electrodes, resulting in the formation of non-emissive "dark spots" and a reduction in the device's operational lifetime.[14]
Q3: How can the stability of carbazole-based perovskite solar cells be improved?
Enhancing the stability of perovskite solar cells (PSCs) that utilize carbazole-based hole transport layers (HTLs) is a critical area of research. Key strategies include:
-
Hydrophobic HTLs: Designing carbazole-based HTLs with increased hydrophobicity can minimize moisture diffusion into the water-sensitive perovskite active layer, thereby improving device stability. This can be achieved by incorporating alkyl chains, such as ethylhexyl groups, into the molecular structure.[8][9][11]
-
Dopant Engineering: The choice of dopants for the HTL plays a crucial role. Using radical triarylamine cation salts as dopants can enhance the power conversion efficiency and stability of the devices.[8][9][11]
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Interfacial Passivation: The interface between the perovskite and the HTL is prone to defects. Carbazole-based HTMs containing functional groups like sulfur and carbonyl can effectively passivate these defects, leading to improved performance and stability.[10]
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE) in OLEDs
| Possible Cause | Troubleshooting Steps |
| Material Impurity | Impurities can act as charge traps or non-radiative recombination centers.[16] • Purification: Purify the carbazole material using techniques like temperature-gradient sublimation or recrystallization.[16] • Analysis: Verify purity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[16] |
| Suboptimal Device Architecture | Imbalanced charge injection and recombination due to incorrect layer thicknesses.[16] • Layer Thickness Optimization: Systematically vary the thickness of the carbazole-based layer (host or HTL) to achieve optimal charge balance.[16] |
| Poor Energy Level Alignment | Mismatched energy levels between adjacent layers can hinder charge injection and transport. • Material Selection: Choose host and transport layer materials with appropriate HOMO and LUMO levels to facilitate efficient charge injection and recombination within the emissive layer.[16] |
| Triplet Quenching (in PhOLEDs) | Energy back-transfer from the dopant to the host or triplet-triplet annihilation (TTA).[16] • Triplet Energy Measurement: Ensure the triplet energy of the carbazole host is higher than that of the phosphorescent dopant.[16] • Concentration Optimization: Vary the doping concentration of the emitter to minimize TTA.[16] |
| Exciplex Formation | Undesirable emission from an excited-state complex at the interface of two layers.[16] • Introduce an Interlayer: Insert a thin interlayer between the layers forming the exciplex to prevent its formation.[16] |
Issue 2: Rapid Degradation of OLEDs During Operation
| Possible Cause | Troubleshooting Steps |
| Chemical Decomposition | Cleavage of chemical bonds within the carbazole material.[12][13] • Molecular Design: Synthesize carbazole derivatives with stronger chemical bonds to enhance operational stability. • Analysis of Degradation Products: Use techniques like HPLC-MS to identify degradation products and understand the degradation pathways.[14] |
| Morphological Instability | Aggregation or crystallization of the carbazole-based films.[13][15] • Host Material Design: Incorporate bulky groups, such as adamantane, into the carbazole structure to improve morphological and thermal stability.[4] • Annealing Studies: Optimize the annealing temperature and duration to achieve a stable film morphology. |
| Environmental Contamination | Presence of oxygen and moisture.[14] • Encapsulation: Ensure proper encapsulation of the device to prevent exposure to ambient conditions.[14] • Inert Atmosphere: Fabricate and test devices in a controlled, inert atmosphere (e.g., a glovebox).[14] |
| High Operating Current/Temperature | Accelerated degradation due to high exciton and polaron densities and increased reaction rates.[14] • Driving Conditions: Operate the device at lower current densities. • Heat Sinking: Improve the heat sinking of the device to manage operating temperature.[14] |
Issue 3: Low Power Conversion Efficiency (PCE) in Solar Cells
| Possible Cause | Troubleshooting Steps |
| Poor Film Morphology of HTL | Non-uniform or rough HTL film leading to poor interfacial contact.[10] • Solvent Selection: Optimize the solvent system for depositing the carbazole-based HTL to achieve a smoother and more uniform film. • Deposition Technique: For solution-processed layers, optimize spin-coating parameters (speed, time) and annealing conditions.[17] |
| Inefficient Hole Extraction | Mismatch in energy levels between the perovskite/organic active layer and the carbazole HTL. • Molecular Engineering: Modify the carbazole structure to tune its HOMO level for better alignment with the active layer. • Doping: Introduce appropriate dopants into the HTL to enhance its conductivity and facilitate hole extraction.[18] |
| Charge Recombination | High rates of charge recombination at the HTL/active layer interface.[18] • Interfacial Engineering: Introduce a thin interlayer or use carbazole derivatives with passivating functional groups to reduce defect states at the interface.[10] |
| Low Hole Mobility | Intrinsic low hole mobility of the carbazole-based HTM.[2] • Material Selection: Choose or synthesize carbazole derivatives known for high hole mobility. • Doping: Doping the HTL can increase its conductivity and overall charge transport.[18] |
Data Presentation
Table 1: Performance of Carbazole-Based Host Materials in TADF OLEDs
| Host Material | Dopant | Max. EQE (%) | Device Structure | Reference |
| Sy | 4CzIPN (Green) | 24.0 | TADF OLED | [7] |
| Asy | 4CzIPN (Green) | 22.5 | TADF OLED | [7] |
| Sy | 2CzTPN (Blue) | 20.4 | TADF OLED | [7] |
| Asy | 2CzTPN (Blue) | 15.0 | TADF OLED | [7] |
| Ad-mCP | Blue TADF Emitter | 29.9 | TADF OLED | [4] |
Table 2: Performance of Carbazole-Based HTLs in Organic Solar Cells
| HTL | Active Layer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| HPMO-Sn:2PACz | PM6:Y6 | 17.62 | - | - | - | [18] |
| HPMO-Sn | PM6:Y6 | 16.40 | - | - | - | [18] |
| PEDOT:PSS | PM6:Y6 | 16.45 | - | - | - | [18] |
Table 3: Performance of Carbazole-Based HTMs in Perovskite Solar Cells
| HTM | PCE (%) | Key Feature | Reference |
| KZRD | 20.40 | D-A type structure, smoother film, higher hole mobility | [10] |
Experimental Protocols
Protocol 1: Fabrication of a Generic Carbazole-Based OLED
This protocol outlines the general steps for fabricating an OLED using a carbazole derivative.
1. Substrate Preparation [17] a. Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates using a stream of high-purity nitrogen gas. c. Treat the cleaned substrates with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function.
2. Deposition of Organic Layers This can be done via solution-based or vacuum-based methods.
3. Cathode Deposition a. Deposit a thin layer of a low work function material (e.g., LiF, ~1 nm) followed by a thicker layer of a metal electrode (e.g., Al, ~100 nm) via thermal evaporation.
4. Encapsulation a. In an inert atmosphere, encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
Visualizations
Caption: Troubleshooting workflow for low EQE in carbazole-based OLEDs.
Caption: Chemical degradation pathway in carbazole-based OLEDs.
Caption: Experimental workflow for OLED fabrication.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Modifying reaction conditions for selective nitration of carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective nitration of carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective nitration of carbazole?
The primary challenge in carbazole nitration is controlling regioselectivity. Traditional electrophilic aromatic substitution methods often yield a mixture of 1-nitro, 3-nitro, and dinitro isomers due to the similar reactivity of different positions on the carbazole ring.[1] The C3 and C6 positions are inherently more reactive, making selective nitration at other positions, such as C1, particularly difficult without specialized methods.[1] Over-nitration to 3,6-dinitrocarbazole is also a common issue when attempting mono-nitration.
Q2: How can I achieve selective 1-nitration of carbazole?
Selective C1-nitration is best achieved using a palladium-catalyzed, directing group-assisted C-H activation strategy.[1] This modern approach utilizes a removable directing group, such as a pyridyl group on the carbazole nitrogen, to guide the nitration specifically to the C1 position.[1] This method offers high regioselectivity that is not possible with traditional mixed-acid nitration.
Q3: What are the typical conditions for selective 3-nitration of carbazole?
Selective 3-nitration is often accomplished using nitric acid in a solvent like acetic acid or acetonitrile at controlled temperatures. For N-alkylated carbazoles, such as 9-ethylcarbazole, dropwise addition of nitric acid in acetonitrile at 25-40°C can provide the 3-nitro derivative in high yield. Controlling the temperature is crucial to prevent the formation of dinitro byproducts.
Q4: How can I synthesize 3,6-dinitrocarbazole?
To achieve dinitration, more forcing conditions are required. This typically involves treating carbazole with a mixture of concentrated nitric acid and sulfuric acid at a controlled, low temperature (e.g., below 10°C). The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion required for the second nitration.
Q5: How can I monitor the progress of my carbazole nitration reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate the starting material, the desired nitrocarbazole isomer(s), and any dinitrated byproducts. The spots can be visualized under UV light, as carbazole and its nitro derivatives are UV-active.[1][2][3] Staining with a visualizing agent like p-anisaldehyde can also be used.[2]
Q6: What are the best methods for purifying nitrocarbazole isomers?
Purification of nitrocarbazole isomers can be challenging due to their similar polarities. The most common methods include:
-
Column Chromatography: Silica gel chromatography using a gradient of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is effective for separating isomers.[1]
-
Recrystallization: This is a powerful technique for purifying the desired isomer from a crude reaction mixture. A suitable solvent or solvent system (e.g., acetone/methanol) should be chosen where the desired isomer has good solubility at high temperatures and poor solubility at low temperatures.[4][5]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a C18 or a phenyl-hexyl column can provide high-purity isomers.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of Nitrated Product
Possible Causes:
-
Inactive Nitrating Agent: The nitric acid may have degraded, or the mixed acid was not prepared correctly.
-
Insufficient Reaction Temperature: The activation energy for the reaction may not have been reached.
-
Poor Solubility of Carbazole: The carbazole starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.
-
Inhibition by Water: For mixed-acid nitrations, the presence of excess water can deactivate the nitrating agent.
Solutions:
-
Use fresh, concentrated nitric acid. When preparing mixed acid, add the nitric acid to the sulfuric acid slowly and with cooling.
-
If the reaction is sluggish at low temperatures, consider cautiously increasing the temperature while monitoring with TLC to avoid over-nitration.
-
Choose a solvent in which carbazole is more soluble, or increase the reaction volume.
-
Ensure anhydrous conditions, particularly for mixed-acid nitrations.
Issue 2: Poor Regioselectivity (Mixture of 1- and 3-Nitro Isomers)
Possible Causes:
-
Use of Traditional Mixed-Acid Nitration: Standard mixed-acid conditions (HNO₃/H₂SO₄) on unsubstituted carbazole naturally produce a mixture of isomers.
-
Reaction Temperature is Too High: Higher temperatures can reduce the selectivity of the nitration reaction.
Solutions:
-
For selective 1-nitration, employ the palladium-catalyzed directing group strategy.
-
For favoring 3-nitration, use milder conditions such as nitric acid in acetic acid and maintain a low and constant temperature.
-
Carefully control the reaction temperature, ideally at or below room temperature, for improved selectivity.
Issue 3: Formation of Dinitrocarbazole Byproduct
Possible Causes:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-nitro product can lead to dinitration.
-
High Reaction Temperature: Higher temperatures accelerate the rate of the second nitration.
Solutions:
-
Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.
-
Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent stirring.
Issue 4: Difficulty in Purifying the Desired Isomer
Possible Causes:
-
Similar Polarity of Isomers: 1-nitrocarbazole and 3-nitrocarbazole have very similar polarities, making them difficult to separate by standard column chromatography.
-
Co-crystallization: In some cases, isomers can co-crystallize, making purification by recrystallization challenging.
Solutions:
-
Optimize Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase, such as alumina, or a specialized HPLC column (e.g., phenyl-hexyl).[6]
-
Fractional Crystallization: This technique involves multiple recrystallization steps from different solvents to gradually enrich the desired isomer.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by the removal of the derivatizing group.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Nitration of Carbazole
| Target Product | Method | Nitrating Agent | Catalyst/Directing Group | Solvent | Temperature | Typical Yield | Ref. |
| 1-Nitrocarbazole | C-H Activation | AgNO₃ | Pd₂(dba)₃ / N-(pyridin-2-yl) | 1,4-Dioxane | 120 °C | 69% | [1] |
| 3-Nitro-9-ethylcarbazole | Electrophilic Substitution | 70% HNO₃ | None | Acetic Acid | 19-21 °C, then 40 °C | 71% | [4] |
| 3,6-Dinitrocarbazole | Electrophilic Substitution | conc. HNO₃ / conc. H₂SO₄ | None | Glacial Acetic Acid | < 10 °C | High |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C1-Selective Nitration of 9-(pyridin-2-yl)-9H-carbazole[1]
-
To a pressure tube, add 9-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 10 mol %), and AgNO₃ (0.24 mmol, 1.2 equiv).
-
Add 1,4-dioxane (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 1-nitro-9-(pyridin-2-yl)-9H-carbazole.
Protocol 2: Selective Synthesis of 3-Nitro-9-ethylcarbazole[4]
-
Dissolve 9-ethylcarbazole (15.0 g, 76.9 mmol) in acetic acid (200 mL) in a flask and cool the solution to 19-21 °C.
-
Prepare a solution of 70% nitric acid (7.3 g, 81.1 mmol) in acetic acid (50 mL).
-
Add the nitric acid solution dropwise to the cooled 9-ethylcarbazole solution with stirring.
-
After the addition is complete, heat the reaction mixture on a water bath at 40 °C for 2 hours.
-
Cool the reaction mixture and pour it into 400 mL of water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product and recrystallize from an acetone/methanol mixture to obtain pure 3-nitro-9-ethylcarbazole.
Protocol 3: Synthesis of 3,6-Dinitrocarbazole
-
Dissolve carbazole (0.02 mol) in glacial acetic acid (0.08 M) with gentle warming.
-
Add concentrated H₂SO₄ (0.15 M) to the solution with vigorous stirring.
-
Cool the flask in an ice bath to 3 °C.
-
Prepare a pre-cooled mixture of concentrated HNO₃ (0.02 M) and H₂SO₄ (0.01 M).
-
Add the cold nitrating mixture dropwise to the carbazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring for a designated period while monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the 3,6-dinitrocarbazole precipitate and wash thoroughly with water.
-
Recrystallize the product from a suitable solvent like chloroform.
Visualizations
Caption: Experimental workflow for C1-selective nitration of carbazole.
Caption: Troubleshooting logic for low yield in carbazole nitration.
Caption: Logical pathways for achieving regioselective carbazole nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study [frontiersin.org]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
Technical Support Center: Scaling Up 2-Nitro-9H-carbazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Nitro-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity of the nitration reaction. Traditional electrophilic aromatic substitution methods for the nitration of carbazole often result in a mixture of 1-nitro, 2-nitro, and 3-nitro-substituted isomers, making the isolation of the desired 2-nitro isomer difficult and reducing the overall yield.[1] Additionally, issues such as polysubstitution (the formation of dinitro or trinitrocarbazoles) and the handling of hazardous nitrating agents are significant concerns, especially during scale-up.[2]
Q2: Which synthetic routes are recommended for better regioselectivity towards this compound?
A2: While direct nitration of carbazole is common, achieving high selectivity for the 2-position is challenging. Alternative strategies that offer improved regioselectivity are being explored. One approach involves the use of directing groups to guide the nitration to a specific position.[1][3] Another strategy is to synthesize the carbazole ring system from a pre-nitrated precursor, such as in a Cadogan cyclization of a suitably substituted 2-nitrobiphenyl.[4][5]
Q3: What are the critical safety precautions to take during the nitration of carbazole?
A3: Nitration reactions are energetic and require strict safety protocols.[6] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles with side-shields, a face shield, and a chemical-resistant lab coat.[6][7][8]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes like nitrogen dioxide.[6][9]
-
Temperature Control: Nitration reactions are often exothermic. Maintain strict temperature control using an ice bath or a cryostat to prevent runaway reactions.
-
Reagent Handling: Add nitrating agents slowly and in a controlled manner. Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[6]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[6][8] Have appropriate spill containment and neutralization materials on hand.[6]
Q4: How can I purify crude this compound effectively on a larger scale?
A4: For large-scale purification, recrystallization is often the most economical and efficient method.[10] If the product has impurities that are difficult to remove by recrystallization, column chromatography can be employed.[11][12] For scaling up chromatography, consider using a medium-pressure liquid chromatography (MPLC) system. The choice of solvent for both recrystallization and chromatography is crucial for good separation and high recovery.[12]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient nitrating agent or reaction time. | Increase the molar ratio of the nitrating agent. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. |
| Low reaction temperature. | While temperature control is crucial to prevent side reactions, a temperature that is too low can slow down the reaction rate. Gradually increase the temperature in small increments while carefully monitoring for exotherms. | |
| Formation of a complex mixture of byproducts | Reaction temperature is too high, leading to side reactions and degradation. | Maintain a low and consistent reaction temperature (e.g., 0-5 °C) using an efficient cooling system. Ensure slow and controlled addition of the nitrating agent.[13] |
| Inappropriate nitrating agent for the substrate. | Consider using a milder nitrating agent. For sensitive substrates, methods like using acetyl nitrate or inorganic nitrates might offer better results.[14] | |
| Product loss during workup and purification | The product is partially soluble in the aqueous phase during quenching. | After quenching the reaction with ice/water, ensure to extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product. |
| Inefficient purification method. | Optimize the recrystallization solvent system to maximize product recovery and purity. For column chromatography, perform a thorough optimization of the mobile phase using TLC to ensure good separation.[12] |
Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple nitrocarbazole isomers (e.g., 1-nitro, 3-nitro) | Use of traditional nitrating agents (e.g., HNO₃/H₂SO₄) on an unsubstituted carbazole core. | Employ a synthetic strategy that utilizes a directing group to favor substitution at the desired position.[1][3] Alternatively, consider a convergent synthesis approach where the nitro group is introduced before the formation of the carbazole ring. |
| Reaction conditions favoring multiple substitution patterns. | Investigate the effect of solvent and temperature on regioselectivity. In some cases, specific solvents can influence the isomeric ratio. |
Scale-Up Issues
| Symptom | Possible Cause | Suggested Solution |
| Runaway reaction or poor temperature control | Inefficient heat dissipation in a larger reactor. | Use a jacketed reactor with a reliable cooling system. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[10] |
| Inconsistent results compared to lab-scale | Inefficient mixing leading to localized "hot spots" or areas of high reagent concentration. | Use an appropriate stirrer (e.g., overhead mechanical stirrer) with a suitable impeller design for the reactor size and geometry to ensure thorough mixing.[10] |
| Difficulties in product isolation and handling | Large volumes of solvent and product make manual handling challenging. | Utilize appropriate equipment for large-scale filtration and drying, such as a filter-dryer (Nutsche filter). |
Experimental Protocols
Protocol 1: Direct Nitration of 9H-Carbazole (Illustrative)
This protocol is a general guideline and requires optimization for safety and efficiency, especially during scale-up.
Materials:
-
9H-Carbazole
-
Glacial Acetic Acid
-
Nitric Acid (fuming or concentrated)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-Carbazole in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled solution of nitric acid in glacial acetic acid dropwise to the carbazole solution while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.[12]
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart to diagnose and resolve common causes of low yield.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step overview of the synthesis and purification process.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Mutagenicity of the reaction products of carbazole in the presence of nitrogen dioxide and nitrocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its isomers are fundamental heterocyclic scaffolds in the design of functional organic materials and pharmacologically active agents. Their inherent photophysical properties, arising from their rigid, planar structure and rich π-electron system, are pivotal to their applications in organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and drug discovery. The specific arrangement of the fused rings in different carbazole isomers significantly influences their electronic transitions, leading to distinct absorption and emission characteristics. This guide provides an objective comparison of the photophysical properties of key carbazole isomers, supported by experimental data, detailed methodologies for characterization, and a visualization of their application in a typical experimental workflow.
Core Photophysical Data of Carbazole Isomers
| Compound | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Solvent |
| 9H-Carbazole | 322, 292[1] | 351[2] | 0.38[3] | 13-15[4] | Cyclohexane[3], Various Organic Solvents[4] |
| 334[4] | 330-420[4] | - | 13.6[4] | Acetonitrile[4] | |
| - | 359.5[1] | - | 6-7[1] | Ethanol[1] | |
| Benzo[a]carbazole | ~298, ~340[5] | Not explicitly found | - | - | Not Specified[5] |
| 7H-Benzo[c]carbazole | 326, 361[6] | ~390[5][6] | - | - | Unspecified Solution[6], THF[5] |
Note: Data for some parent isomers like 1H-carbazole and 4H-carbazole, as well as benzo[a]- and benzo[b]-carbazoles, are not extensively reported in the literature in a directly comparable format, with research often focusing on their more stable or functionalized derivatives. 1H-Benzo[c]carbazole, for instance, readily tautomerizes to the more stable 7H-benzo[c]carbazole, whose properties are therefore more commonly reported.[6]
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is critical for the comparative analysis of carbazole isomers. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λ_max) of the carbazole isomers, which correspond to electronic transitions from the ground state to excited states.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the carbazole isomer in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0 Absorbance Units (AU).[7]
-
-
Instrumentation:
-
Utilize a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the carbazole isomer solution.
-
Scan the absorbance over a wavelength range of approximately 200-800 nm.[7]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission and excitation spectra, as well as the fluorescence quantum yield and lifetime of the carbazole isomers.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the carbazole isomer in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects, which typically means an absorbance of less than 0.1 at the excitation wavelength.[7]
-
-
Instrumentation:
-
Employ a spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp) and a detector (e.g., a photomultiplier tube).
-
-
Data Acquisition (Emission and Excitation Spectra):
-
Emission Spectrum: Excite the sample at one of its absorption maxima (λ_max) and scan the emission monochromator over a longer wavelength range.[7]
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths.[7]
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The gradients of these plots are used to calculate the quantum yield of the sample relative to the standard.[8]
-
-
Fluorescence Lifetime (τ) Measurement (Time-Correlated Single-Photon Counting - TCSPC):
-
A pulsed light source (e.g., a laser diode) excites the sample.
-
A sensitive detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of these arrival times is constructed, and the resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.[8][9]
-
Experimental Workflow and Signaling Pathway Visualization
The unique photophysical properties of carbazole isomers make them excellent candidates for various applications. One of the most prominent is in the fabrication of Organic Light-Emitting Diodes (OLEDs). The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of carbazole derivatives for OLED applications and a conceptual signaling pathway where carbazole derivatives might act as modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 3. Quantum Yield [Carbazole] | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Nitro-9H-carbazole and 3-Nitro-9H-carbazole for Researchers
This guide provides a detailed comparison of the physicochemical and biological properties of 2-Nitro-9H-carbazole and 3-Nitro-9H-carbazole, two isomeric nitroaromatic compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work with these compounds. The data presented is compiled from various scientific sources, and where specific experimental data is unavailable, this is noted.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and 3-Nitro-9H-carbazole is crucial for their handling, formulation, and interpretation of biological activity. While experimental data for some properties are limited, the following table summarizes the available information.
| Property | This compound | 3-Nitro-9H-carbazole |
| CAS Number | 14191-22-1[1] | 3077-85-8[2] |
| Molecular Formula | C₁₂H₈N₂O₂[1] | C₁₂H₈N₂O₂[2] |
| Molecular Weight | 212.21 g/mol [1] | 212.21 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| Calculated XLogP3 | 3.7[1] | 3.5[2] |
Biological Properties and Activity
The biological activities of nitrocarbazoles, including their potential mutagenicity and cytotoxicity, are of significant interest in toxicological and pharmacological research. The position of the nitro group on the carbazole ring can significantly influence these properties.
Mutagenicity
A key study by Lavoie et al. (1981) investigated the mutagenic activity of all four isomers of aminocarbazole and nitrocarbazole in Salmonella typhimurium strains TA98 and TA100.[3][4] The study found that for the aminocarbazoles, the 2-amino isomer was the most potent mutagen.[3] The authors noted that "Similar differences in mutagenic potency and specificity towards the tester strains were observed for the related series of nitrocarbazoles," strongly suggesting that this compound is a more potent mutagen than 3-Nitro-9H-carbazole.[3]
Cytotoxicity
Metabolic Pathways
The metabolism of nitroaromatic compounds is a key determinant of their biological activity, including their potential for bioactivation to toxic metabolites. The primary metabolic pathway for nitroaromatic compounds is nitroreduction, a process that can occur under both aerobic and anaerobic conditions and is catalyzed by various nitroreductase enzymes.
This metabolic activation is a critical step in the mechanism of mutagenicity for many nitroaromatic compounds. The following diagram illustrates the general metabolic pathway for nitrocarbazoles.
Caption: General metabolic pathway of nitrocarbazoles.
Experimental Protocols
Standardized assays are essential for the reproducible evaluation of the biological properties of chemical compounds. Below are the methodologies for two key experiments cited in the context of nitrocarbazole research.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Caption: Workflow for the Ames test.
Protocol:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100) that are histidine auxotrophs (His-) are used.
-
Metabolic Activation: The test compound is assessed with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial culture is exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate and allowed to attach or stabilize.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Formazan Formation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
The available data indicates that both this compound and 3-Nitro-9H-carbazole are compounds of interest for toxicological and pharmacological studies. The limited comparative data strongly suggests that the position of the nitro group is a critical determinant of biological activity, with evidence pointing towards this compound being a more potent mutagen. Further experimental investigation is required to fully elucidate and compare the physicochemical properties and the full spectrum of biological activities, including cytotoxicity, of these two isomers.
References
- 1. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mutagenicity of aminocarbazoles and nitrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. In vitro Study of the Cytotoxicity of Carbazole Derivatives. Part 1. Nitro and Amino-9H-carbazoles. | Semantic Scholar [semanticscholar.org]
- 6. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Nitrocarbazoles: A Case Study of 1-Nitro-9H-carbazole and its Isomer
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Definitive Structural Elucidation of Substituted Carbazoles.
Method Comparison: The Unambiguous Power of X-ray Crystallography
The choice of analytical technique for structural validation depends on the desired level of information, the nature of the sample, and the stage of drug development. While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms, single-crystal X-ray crystallography offers an unparalleled, three-dimensional view of the molecule's atomic arrangement in the solid state.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1] | High-quality single crystal (typically 0.1-0.3 mm). | Provides the absolute and unambiguous molecular structure. | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment and connectivity of atoms (e.g., ¹H and ¹³C nuclei). | Soluble sample in a suitable deuterated solvent. | Provides detailed information about the molecule's structure in solution. | Does not provide direct information on the three-dimensional arrangement in the solid state or absolute stereochemistry. |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. | Small amount of sample, often in solution. | High sensitivity and accuracy in determining molecular formula. | Does not provide information on the connectivity or stereochemistry of the atoms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about the functional groups present in the molecule. | Small amount of solid or liquid sample. | Quick and easy method for identifying the presence of specific chemical bonds. | Provides limited information on the overall molecular structure. |
Experimental Data: A Closer Look at 1-Nitro-9H-carbazole
The following tables summarize the key experimental data obtained for 1-Nitro-9H-carbazole, providing a quantitative basis for comparison.
Single-Crystal X-ray Diffraction Data for 1-Nitro-9H-carbazole
| Parameter | Value[1] |
| Chemical Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.4400(3) Å, b = 5.3148(2) Å, c = 17.2638(6) Å, β = 99.7460(16)° |
| Molecules per Unit Cell (Z) | 4 |
| Temperature | 100 K |
Spectroscopic Data for 1-Nitro-9H-carbazole
| Technique | Key Observations[1] |
| ¹H NMR (200 MHz, CDCl₃) | δ = 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) ppm. |
| ¹³C NMR (50 MHz, CDCl₃) | δ = 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) ppm. |
Mass Spectrometry Data for 2-Nitro-9H-carbazole
While a full dataset is not available, the molecular formula and weight have been confirmed.
| Technique | Key Observations |
| Mass Spectrometry | Molecular Formula: C₁₂H₈N₂O₂[2][3][4], Molecular Weight: 212.21 g/mol .[2][3] |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD) of 1-Nitro-9H-carbazole
-
Crystal Growth: Single crystals of 1-Nitro-9H-carbazole suitable for X-ray diffraction were grown by the slow evaporation of a solution in chloroform (CDCl₃).[1]
-
Data Collection: A suitable crystal was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: The structure was solved using direct methods and refined against F values using the Jana2006 software package. Non-hydrogen atoms were located in the electron density map and refined with anisotropic displacement parameters. Hydrogen atoms were located in difference Fourier maps and refined freely.[1]
NMR Spectroscopy of 1-Nitro-9H-carbazole
-
Sample Preparation: A sample of 1-Nitro-9H-carbazole was dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 200 MHz and 50 MHz spectrometer, respectively.[1]
Mass Spectrometry of this compound
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, for example by electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured to generate a mass spectrum.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.
Caption: Workflow for the structural elucidation of a nitrocarbazole.
References
A Comparative Analysis of Carbazole-Based Hole-Transporting Materials for Advanced Photovoltaic Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carbazole Derivatives with Alternative Hole-Transporting Materials Supported by Experimental Data.
In the rapidly advancing field of photovoltaics, particularly in the context of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in determining device efficiency, stability, and overall performance. While spiro-OMeTAD has long been the benchmark HTM, its high cost, complex synthesis, and issues with stability have driven the search for viable alternatives. Among the most promising candidates are carbazole-based HTMs, which offer a compelling combination of excellent thermal stability, high hole mobility, and more economical synthesis routes. This guide provides a comparative study of carbazole-based HTMs against other established and emerging materials, supported by quantitative performance data and detailed experimental protocols.
Quantitative Performance Comparison of Hole-Transporting Materials
The efficacy of an HTM is primarily evaluated by the key performance metrics of the solar cell device it is incorporated into. These metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the reported performance data for various carbazole-based HTMs in comparison to the widely used spiro-OMeTAD and PTAA.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Key Features & Context |
| Carbazole-Based HTMs | |||||
| SGT-405 (three-arm carbazole) | 14.79[1] | 1.01 | 21.5 | 0.68 | Applied in CH₃NH₃PbI₃-based PSCs.[1] |
| V1221 (m-isomer) | 17.81[2] | 1.03[2] | 23.6[2] | 0.73[2] | Exhibits high reproducibility.[2] |
| V1225 (p-isomer) | 17.81[2] | 1.03[2] | 23.6[2] | 0.73[2] | Comparable performance to the m-isomer.[2] |
| KZRD (D-A type carbazole) | 20.40[3] | Not Specified | Not Specified | Not Specified | D-A structure enhances molecular interaction; S and C=O groups passivate perovskite defects.[3][4] |
| SFXDAnCBZ | 20.87[5] | 1.09[5] | 23.1[5] | 0.83[5] | A spiro[fluorene-9,9'-xanthene] (SFX) derivative.[5] |
| Benchmark HTMs | |||||
| Doped Spiro-OMeTAD | >25[3] | Not Specified | Not Specified | Not Specified | The most commonly used HTM in high-efficiency PSCs, but suffers from low pristine conductivity and high cost.[3][6] |
| Doped PTAA | >25 (inverted device)[3] | Not Specified | Not Specified | Not Specified | A polymeric HTM known for good film formation and high hole mobility; requires lower dopant concentrations than Spiro-OMeTAD.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the synthesis of a carbazole-based HTM and the fabrication of a perovskite solar cell.
Synthesis of a Representative Carbazole-Based HTM (V1221)
This protocol describes a typical synthesis route for a carbazole-based HTM, which often involves a Suzuki coupling reaction.
Materials:
-
3,6-Dibromo-9-(4-vinylphenyl)carbazole
-
Carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
A mixture of 3,6-dibromo-9-(4-vinylphenyl)carbazole (1 equivalent), carbazole-3-boronic acid (2.5 equivalents), potassium carbonate (4 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine is prepared in a round-bottom flask.
-
A solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.
-
The reaction mixture is degassed and then refluxed under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final V1221 product.
Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
This protocol outlines the steps for fabricating a standard n-i-p planar perovskite solar cell.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to remove any organic residues and improve the wettability.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ (c-TiO₂) is deposited on the FTO substrate, for example, by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500 °C).
-
Optionally, a mesoporous TiO₂ (m-TiO₂) layer is then deposited on top of the compact layer by spin-coating a TiO₂ nanoparticle paste and sintering.
3. Perovskite Layer Deposition (One-Step Method):
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite formation.
4. Hole-Transporting Layer (HTL) Deposition:
-
The carbazole-based HTM solution (e.g., V1221 dissolved in chlorobenzene), often with additives like Li-TFSI and t-BP to enhance conductivity, is spin-coated on top of the perovskite layer.
5. Metal Electrode Deposition:
-
Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
6. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated device are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
Visualizing Key Processes and Structures
Diagrams are essential for understanding the relationships between materials and the workflow of experiments.
Caption: Molecular structures of a representative carbazole-based HTM, Spiro-OMeTAD, and PTAA.
Caption: Schematic of a standard n-i-p perovskite solar cell architecture.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Nitro-9H-carbazole
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that can significantly influence experimental outcomes and the viability of potential therapeutic agents. 2-Nitro-9H-carbazole is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering a framework for its evaluation against commercially available alternatives.
Understanding Potential Impurities
The purity of synthesized this compound is largely dependent on the synthetic route employed and the subsequent purification methods. A common route to nitrocarbazoles is the Cadogan cyclization.[1] This process can sometimes lead to the formation of isomeric byproducts, such as 1-nitro-9H-carbazole and 3-nitro-9H-carbazole, which can be challenging to separate due to their similar physical and chemical properties. Other potential impurities include unreacted starting materials and degradation products. Therefore, a robust analytical approach is necessary to ensure the accurate determination of purity.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the quantitative analysis of non-volatile organic compounds like this compound.[2] A reversed-phase method is typically employed to separate the main compound from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It provides structural information based on the mass spectrum of the compound and its fragments.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compound and for identifying the presence of impurities.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good preliminary indicator of high purity.[5]
Comparison with Commercial Alternatives
Commercially available this compound and its isomers provide a benchmark for the purity of laboratory-synthesized batches. The following table summarizes the typical purity levels of this compound and some of its commercially available alternatives.
| Compound Name | CAS Number | Typical Commercial Purity (%) | Potential Impurities |
| This compound | 14191-22-1 | 97[6][7] | Isomeric nitrocarbazoles, unreacted starting materials |
| 1-Nitro-9H-carbazole | 31438-22-9 | ≥98 | Other nitrocarbazole isomers |
| 3-Nitro-9H-carbazole | 3077-85-8 | ≥97 | Other nitrocarbazole isomers |
| 4-Nitro-9H-carbazole | 57905-76-7 | 96 | Other nitrocarbazole isomers |
| 9H-Carbazole (unsubstituted) | 86-74-8 | >99 | Anthracene, phenanthrene |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of this compound and the separation of its potential isomeric impurities.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
This method is suitable for the identification of volatile impurities and confirmation of the molecular weight of this compound.
-
Instrumentation: GC-MS system with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C) to ensure elution of all components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
¹H and ¹³C NMR are used for structural confirmation and to detect the presence of impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, are analyzed to confirm the structure of this compound and to identify any impurities with distinct NMR signals.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, carbazole derivatives are known to exhibit a range of biological activities, often through the modulation of specific signaling pathways. For instance, some carbazole derivatives act as inhibitors of enzymes like topoisomerase or kinases, which are crucial in cell cycle regulation and proliferation. The diagram below illustrates a generalized signaling pathway that could be targeted by bioactive carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97% | CAS: 14191-22-1 | AChemBlock [achemblock.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to Hirshfeld Surface Analysis of Nitrocarbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of intermolecular interactions in nitrocarbazole compounds through Hirshfeld surface analysis. Understanding these non-covalent interactions is crucial for predicting the physicochemical properties, crystal packing, and ultimately, the biological activity and material applications of these heterocyclic compounds. This document summarizes key experimental data, outlines methodologies, and visualizes the analytical workflow.
Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it defines a unique three-dimensional surface for a molecule. This surface allows for the mapping of various properties, most notably the normalized contact distance (
dnorm
), which highlights regions of significant intermolecular contact. The analysis also generates a two-dimensional "fingerprint plot," a histogram of distances from the surface to the nearest nucleus inside and outside the surface, providing a quantitative summary of the types and relative significance of intermolecular interactions.
Comparative Analysis of Intermolecular Contacts
Quantitative Analysis: 2-nitro-3-phenyl-9H-carbazole
The crystal structure of 2-nitro-3-phenyl-9H-carbazole reveals a complex network of intermolecular interactions that dictate its solid-state packing. The Hirshfeld surface analysis provides a quantitative breakdown of these interactions.[1][2] The primary interactions are summarized in the table below.
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 36.3% | Predominantly van der Waals forces, typical for organic molecules with a significant number of hydrogen atoms. |
| C···H/H···C | 30.2% | Represents interactions between carbon and hydrogen atoms, contributing significantly to the overall packing. |
| O···H/H···O | 24.0% | These contacts are indicative of hydrogen bonding, with the nitro group's oxygen atoms acting as hydrogen bond acceptors.[1][2] |
| N···H/H···N | 0.9% | A minor contribution, suggesting limited direct interaction involving the nitrogen atoms in the crystal packing.[1][2] |
The presence of a nitro group and a phenyl substituent on the carbazole core introduces polarity and potential for various types of non-covalent interactions. The significant contribution of O···H/H···O contacts highlights the role of the nitro group in forming hydrogen bonds, which are crucial in determining the supramolecular architecture.[1][2]
Qualitative Comparison with Other Nitrocarbazoles
While detailed fingerprint plot data for other nitrocarbazoles like 9-ethyl-3-methyl-1,6-dinitrocarbazole is not available in the reviewed literature, some qualitative predictions can be made:
-
Dinitrocarbazole Derivatives: Compounds with multiple nitro groups, such as 9-ethyl-3-methyl-1,6-dinitrocarbazole, would be expected to exhibit a higher percentage of O···H/H···O and N···H/H···N contacts compared to their mononitro counterparts. The increased number of hydrogen bond acceptors on the nitro groups would likely lead to more extensive hydrogen-bonding networks.
-
Isomeric Nitrocarbazoles: The position of the nitro group on the carbazole ring will significantly influence the intermolecular interactions. For instance, a nitro group at a different position might lead to steric hindrance that favors different packing motifs and alters the balance of H···H, C···H, and O···H contacts.
-
N-Substituted Nitrocarbazoles: The nature of the substituent on the carbazole nitrogen (e.g., ethyl vs. hydrogen) will impact the potential for N-H···O hydrogen bonding. In 2-nitro-3-phenyl-9H-carbazole, the N-H group acts as a hydrogen bond donor.[1] In N-alkylated derivatives, this specific interaction would be absent, likely increasing the relative importance of other interactions like C-H···O and π-π stacking.
Experimental and Computational Workflow
The process of performing a Hirshfeld surface analysis involves a combination of experimental techniques and computational methods. A typical workflow is illustrated below.
Experimental Protocols
1. Synthesis and Crystallization: The synthesis of nitrocarbazole compounds often involves multi-step reactions. For example, 2-nitro-3-phenyl-9H-carbazole can be synthesized from a dinitrobiphenylbenzene derivative via a modified Cadogan reaction.[1] The crude product is typically purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent mixture (e.g., ethyl acetate in hexanes).[1]
2. X-ray Crystallography: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα). The collected data is then processed to yield a crystallographic information file (CIF), which contains the atomic coordinates and other essential crystal structure information.
3. Hirshfeld Surface Analysis:
The CIF file is used as the input for software such as CrystalExplorer.[1] The Hirshfeld surface is calculated based on the electron distribution of the molecule within the crystal. The surface is then mapped with properties like
dnorm
to visualize intermolecular contacts. Red spots on the dnorm
Logical Relationships in Intermolecular Interactions
The interplay of different non-covalent forces determines the final crystal packing of a nitrocarbazole compound. The following diagram illustrates the relationship between the molecular features and the resulting intermolecular interactions.
References
A Comparative Guide to the Computational and Experimental Analysis of 2-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between experimental and computational methods for the analysis of 2-Nitro-9H-carbazole. While direct, comprehensive experimental and computational studies on this compound are limited in published literature, this guide leverages data from closely related isomers and derivatives, such as 1-Nitro-9H-carbazole and 2-Nitro-3-phenyl-9H-carbazole, to illustrate the analytical methodologies and provide a comparative framework. Carbazoles and their derivatives are a significant class of heterocyclic compounds, recognized for their diverse biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The inclusion of a nitro group can further enhance the bioactivity of the carbazole scaffold, making these molecules promising candidates for drug discovery and materials science.[1][2]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data from both experimental and computational analyses of nitrocarbazole analogues.
Table 1: Experimental Spectroscopic Data of Nitrocarbazole Analogues
| Compound | Method | Solvent | Key Signals / Wavelengths | Reference |
| 1-Nitro-9H-carbazole | ¹H NMR | CDCl₃ | δ 10.01 (bs, 1H, NH), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) | [3] |
| ¹³C NMR | CDCl₃ | δ 139.7, 133.7, 132.1, 127.7, 127.5, 127.4, 122.2, 121.9, 121.2, 120.6, 118.7, 111.6 | [3] | |
| 2-Nitro-3-phenyl-9H-carbazole | ¹H NMR | CDCl₃ | δ 8.39 (s, 1H), 8.09 (d, J=8.2 Hz, 1H), 8.05 (d, J=9.9 Hz, 2H), 7.56–7.51 (m, 2H), 7.48–7.38 (m, 5H), 7.32 (m, 1H) | [4] |
| UV-Vis Abs. | CH₂Cl₂ | 260 nm - 410 nm (Broad peak ~350 nm) | [4] | |
| Emission (PL) | CH₂Cl₂ | 400 nm (Broad peak) | [4] |
Table 2: Experimental vs. Computational Structural Data for 1-Nitro-9H-carbazole
| Parameter | X-ray Crystallography (Experimental) | DFT Calculation (Computational) |
| Crystal System | Monoclinic | N/A (Gas phase) |
| Space Group | P2₁/n | N/A (Gas phase) |
| Dihedral Angle (Arene/Pyrrole rings) | 1.82 (18)° | Planar (0°) |
| N-H···O Hydrogen Bond Length | 2.9940 (10) Å | N/A |
| Nitro Group Tilt Angle | 4.43 (9)° | N/A |
Data sourced from a comparative study on nitrocarbazole isomers.[3][5][6]
Table 3: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | PubChem |
| Molecular Weight | 212.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChIKey | RSSFRJAJZYDBDI-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)--INVALID-LINK--[O-] | PubChem |
Data sourced from the PubChem database.[7]
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experimental techniques used in the characterization of nitrocarbazoles.
Synthesis via Cadogan Cyclization
The synthesis of nitrocarbazoles can be efficiently achieved through methods like the Cadogan reaction. The following is a representative protocol adapted from the synthesis of a 2-nitro-carbazole derivative.[4]
Materials:
-
A dinitro-biaryl precursor (e.g., 1,3-dinitro-4,6-diphenyl benzene for the 3-phenyl analogue)
-
Triphenylphosphine (P(Ph)₃)
-
o-dichlorobenzene (solvent)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EA) for elution
Procedure:
-
A two-necked flask is charged with the dinitro-biaryl precursor (1 mmol) and triphenylphosphine (2.5 mmol).
-
o-dichlorobenzene (approx. 8 mL) is added to the reaction mixture.
-
The mixture is stirred at an elevated temperature (e.g., 473 K) under a nitrogen atmosphere for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, using a solvent system such as 10% ethyl acetate in hexanes, to yield the 2-nitro-carbazole product.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state.
Procedure:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., CDCl₃).[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD). Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXT and SHELXL are commonly used for this purpose.[4]
-
Data Analysis: The resulting structural data, including bond lengths, bond angles, dihedral angles, and intermolecular interactions (like hydrogen bonds and π–π stacking), are analyzed.
Spectroscopic Analysis
Spectroscopy is essential for confirming the identity and purity of the synthesized compound.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
-
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., CH₂Cl₂).[4]
-
Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Emission Spectrum: Excite the sample at a wavelength determined from the absorption spectrum and record the emission spectrum using a fluorometer.
-
Mandatory Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Synthetic workflow for this compound via Cadogan cyclization.
Caption: Logical workflow for comparing computational and experimental data.
Comparative Discussion
A key strength of modern chemical research is the synergy between experimental results and computational predictions.
Structural Analysis: Experimental X-ray crystallography on 1-nitro-9H-carbazole reveals a nearly planar molecule, but with a slight dihedral angle of 1.82° between the arene and pyrrole rings, likely due to crystal packing forces.[5][6] In contrast, gas-phase DFT calculations predict a completely planar conformation for the isolated molecule.[5][6] This highlights a fundamental difference: experimental methods analyze molecules within a condensed phase environment, while computational models often begin with an idealized, isolated state. The strong N-H···O hydrogen bonds observed in the crystal structure of the 1-nitro isomer are a critical feature of the solid state that is absent in gas-phase calculations but can be modeled using more complex computational approaches.[3]
Spectroscopic Properties: Computational methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). For a related carbazole derivative, TD-DFT was used to calculate the UV-Vis absorption spectra, which showed good agreement with experimental results.[8] Similarly, DFT calculations can compute vibrational frequencies that correspond to experimental FT-IR spectra.[8] This predictive power allows researchers to interpret experimental spectra and assign specific peaks to molecular vibrations or electronic transitions.
Intermolecular Interactions and Biological Activity: Computational tools provide insights that can be difficult to obtain experimentally. Hirshfeld surface analysis, a computational method, was used to visualize and quantify the intermolecular interactions in the crystal structure of 2-nitro-3-phenyl-9H-carbazole, revealing the relative contributions of H···H, C···H, and O···H contacts.[4] Furthermore, molecular docking is a powerful computational technique used to predict how a molecule might bind to a biological target, such as a protein or DNA.[8][9] While no specific biological assays for this compound were found, docking studies on other carbazoles suggest that they can bind to the minor groove of DNA, and the presence of a nitro group is often associated with enhanced biological activity.[1][9] Such computational predictions are invaluable for prioritizing candidates for further experimental testing in drug discovery pipelines.
References
- 1. echemcom.com [echemcom.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. distantreader.org [distantreader.org]
Benchmarking 2-Nitro-9H-carbazole Derivatives in OLED Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable organic light-emitting diode (OLED) materials is a cornerstone of modern display and lighting technology. Carbazole derivatives have emerged as a critical class of materials in this field, prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics. This guide provides a comparative benchmark of 2-Nitro-9H-carbazole derivatives against other prominent carbazole-based materials used in OLEDs. While specific electroluminescence data for this compound derivatives is scarce in publicly available literature, this guide will offer a qualitative analysis of their expected performance based on the influence of the nitro functional group and provide a quantitative comparison with high-performing, non-nitrated carbazole derivatives.
The Role of the Nitro Group: A Qualitative Assessment
The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, onto the carbazole core is expected to significantly influence the molecule's electronic and photophysical properties. Carbazole itself is an electron-rich heterocycle, making it an excellent hole-transporting material.[1] The presence of a nitro group would lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can be advantageous for improving electron injection and transport, potentially leading to more balanced charge carrier mobilities within the emissive layer of an OLED.
However, the introduction of nitro groups is often associated with a decrease in photoluminescence quantum yield (PLQY) due to increased non-radiative decay pathways. This quenching effect could potentially limit the efficiency of this compound derivatives when used as emitters. Their utility might be more pronounced as host materials, where their electron-transporting properties could be beneficial, or in specialized applications where their specific energy levels are required.
Performance Benchmark: High-Achieving Carbazole Derivatives
To provide a clear benchmark for the potential performance of this compound derivatives, the following table summarizes the experimental data for a range of other carbazole derivatives that have demonstrated high efficiency in OLED devices. These materials are typically used as hosts for phosphorescent or fluorescent emitters, or as the emitters themselves.
| Material Class | Specific Derivative Example | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| Carbazole-π-Imidazole | BCzB-PPI | Non-doped Emitter | 4.43 | - | - | 11,364 | (0.157, 0.080)[2] |
| Phenanthroimidazole-Carbazole | Cz-SBDPI | Non-doped Emitter | 6.2 | 5.7 | 5.9 | 12,984 | (0.15, 0.06)[3] |
| Pyridinyl-Carbazole | Host H2 with FIrpic dopant | Host | 10.3 | 24.9 | 23.9 | >9170 | - |
| Carbazole-Triazole | (3-trifluoromethyl)-phenyl derivative | Emitter | 4.6 | - | - | - | -[4] |
| Pyrene-Carbazole | PY-CA | Emitter | - | 1.5 | - | ~2500 | -[5] |
| Carbazole/Dibenzothiophene | 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Host | 17.9 (blue), 19.4 (green) | - | - | - | -[6] |
| Pyridine-Carbonitrile-Carbazole | 246tCzPPC | TADF Emitter | 29.6 | - | - | - | Sky Blue[7] |
Experimental Protocols
The performance data presented in this guide is derived from rigorous experimental procedures. Below are detailed methodologies for the fabrication and characterization of OLED devices, based on common practices reported in the cited literature.
OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (typically at a pressure below 10⁻⁶ Torr). The deposition rates for the organic materials are generally maintained at 1-2 Å/s. For doped EMLs, the host and guest materials are co-evaporated from separate sources at a controlled ratio.[8]
-
Cathode Deposition: Following the deposition of the organic stack, a cathode, commonly a bilayer of a low work-function metal (e.g., LiF or Ca) and a thicker layer of a more stable metal (e.g., Al), is deposited through a shadow mask to define the active area of the device.[8]
-
Encapsulation: To protect the device from degradation by moisture and oxygen, the fabricated OLEDs are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.[9]
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photometer (e.g., a Minolta CS-2000 or a Photo Research PR-655 spectroradiometer). The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².[9]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to precisely define the color of the emitted light.[9]
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
Visualizing the OLED Architecture
The following diagram illustrates the typical multilayer structure of an OLED device incorporating a carbazole derivative in the emissive layer.
A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).
This guide provides a framework for understanding the potential of this compound derivatives in OLEDs by contextualizing their expected properties against established, high-performance carbazole-based materials. Further experimental investigation into the synthesis and characterization of this compound derivatives is necessary to fully elucidate their electroluminescent properties and determine their viability for next-generation OLED applications.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Fluorophores for the Sensing of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The detection of nitroaromatic compounds (NACs), a class of chemicals widely used in explosives, pesticides, and industrial synthesis, is of paramount importance for security, environmental monitoring, and human safety. Fluorescence-based sensing has emerged as a highly sensitive, rapid, and cost-effective method for the detection of these compounds. This guide provides an objective comparison of different fluorophores used for NAC sensing, supported by experimental data, detailed protocols, and visual diagrams of the underlying mechanisms.
Performance Comparison of Fluorophores
The efficacy of a fluorescent sensor is determined by several key parameters, including its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, and the Stern-Volmer constant (Ksv), which quantifies the efficiency of fluorescence quenching. The following table summarizes the performance of various classes of fluorophores in the detection of common nitroaromatic compounds.
| Fluorophore Class | Specific Fluorophore Example | Analyte | Limit of Detection (LOD) | Stern-Volmer Constant (Ksv) (M⁻¹) | Quenching Mechanism | Reference |
| Pyrene-Based Polymer | CP-shu-1 | Picric Acid (PA) | 3.43 ppm | - | Photoinduced Electron Transfer (PET) | [1] |
| Pyrene-Based Polymer | CP-shu-2 | Picric Acid (PA) | 3.76 ppm | - | Photoinduced Electron Transfer (PET) | [1] |
| Metal-Organic Framework (MOF) | Mn-L | Trinitrotoluene (TNT) | - | 178.5 | Photoinduced Electron Transfer (PET) | [2] |
| Metal-Organic Framework (MOF) | Mn-L | Dinitrotoluene (DNT) | - | 84.0 | Photoinduced Electron Transfer (PET) | [2] |
| Metal-Organic Framework (MOF) | Mn-L | Nitrobenzene (NB) | - | 63.5 | Photoinduced Electron Transfer (PET) | [2] |
| Polyaniline Composite | Polyaniline-Ag (PANI-Ag) | Trinitrophenol (TNP) | 5.58 x 10⁻⁷ M | 1.037 x 10⁵ | Photoinduced Electron Transfer (PET) | |
| Polyaniline Composite | Polyaniline-Ag (PANI-Ag) | Dinitrobenzene (DNB) | 2.33 x 10⁻⁵ M | 1.61 x 10³ | Photoinduced Electron Transfer (PET) | |
| Quantum Dots (QDs) | CdSe QDs | Trinitrotoluene (TNT) | 10⁻⁶ to 10⁻⁷ M | - | Static Quenching | [3][4] |
| Quantum Dots (QDs) | CdSe QDs | Dinitrotoluene (DNT) | 10⁻⁶ to 10⁻⁷ M | - | Static Quenching | [3][4] |
| Quantum Dots (QDs) | CdSe QDs | Nitrobenzene (NB) | 10⁻⁶ to 10⁻⁷ M | - | Static Quenching | [3][4] |
| Carbon Dots (CDs) | N,P co-doped CDs | Trinitrophenol (TNP) | 23 µM | 8.06 x 10⁴ | Photoinduced Electron Transfer (PET) | [5][6] |
| Carbon Dots (CDs) | Citric acid-derived CDs | Trinitrophenol (TNP) | 0.48 µM | - | Inner Filter Effect (IFE) | [7] |
Signaling Pathways and Quenching Mechanisms
The detection of nitroaromatic compounds by fluorophores primarily relies on the quenching of the fluorophore's emission upon interaction with the analyte. The dominant mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and the Inner Filter Effect (IFE).
Photoinduced Electron Transfer (PET)
In PET, the excited fluorophore (donor) transfers an electron to the electron-deficient nitroaromatic compound (acceptor), leading to the formation of a non-fluorescent radical ion pair. This process is highly efficient for many organic and polymer-based fluorophores.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the acceptor (nitroaromatic compound). The energy is transferred from the excited donor to the acceptor, quenching the donor's fluorescence.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of sensing performance. Below are representative protocols for the synthesis of a fluorophore and a typical fluorescence quenching experiment.
Synthesis of Pyrene-Based Conjugated Polymers (CP-shu-1 and CP-shu-2)
This protocol describes the solvothermal synthesis of three-dimensional pyrene-derived conjugated polymers.[1]
-
Monomer Synthesis : 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPy) is synthesized via a Suzuki coupling reaction between 1,3,6,8-tetrabromopyrene and 4-formylphenylboronic acid.
-
Polymerization :
-
For CP-shu-1 , TFPPy and melamine are mixed in a solvothermal reactor.
-
For CP-shu-2 , TFPPy and 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (TTTA) are used.
-
-
Solvothermal Reaction : The mixture is subjected to a solvothermal reaction in a suitable solvent at a specific temperature and pressure for a defined period.
-
Purification : The resulting polymer is purified by washing with appropriate solvents to remove unreacted monomers and catalysts.
General Fluorescence Quenching Experiment
This protocol outlines the general steps for evaluating the fluorescence quenching of a fluorophore by a nitroaromatic compound.
-
Preparation of Stock Solutions : Prepare a stock solution of the fluorophore and the nitroaromatic quencher in a suitable solvent (e.g., ethanol, water, or DMF).
-
Titration : To a fixed concentration of the fluorophore solution, add increasing concentrations of the quencher solution.
-
Fluorescence Measurement : After each addition of the quencher, record the fluorescence emission spectrum of the solution using a spectrofluorometer at a fixed excitation wavelength.
-
Data Analysis :
-
Plot the fluorescence intensity at the emission maximum against the quencher concentration.
-
Construct a Stern-Volmer plot (I₀/I vs. [Q]), where I₀ is the initial fluorescence intensity and I is the intensity in the presence of the quencher at concentration [Q].
-
Calculate the Stern-Volmer constant (Ksv) from the slope of the linear portion of the plot.
-
Determine the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
-
Conclusion
The choice of fluorophore for the detection of nitroaromatic compounds depends on the specific application, required sensitivity, and the target analyte. Pyrene-based polymers and MOFs often exhibit high sensitivity and selectivity, particularly for picric acid and TNT. Quantum dots and carbon dots offer advantages in terms of photostability and biocompatibility. Polyaniline composites provide a cost-effective alternative. This guide provides a foundational comparison to aid researchers in selecting the most appropriate fluorescent sensor for their needs and in designing robust and reproducible detection methodologies. Further research into novel fluorophores with enhanced performance characteristics and the development of portable sensing devices will continue to advance the field of nitroaromatic compound detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbon dots@metal–organic frameworks as dual-functional fluorescent sensors for Fe3+ ions and nitro explosives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. ioe.sxu.edu.cn [ioe.sxu.edu.cn]
- 4. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen and Phosphorus Co-Doped Carbon Dots for Selective Detection of Nitro Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Carbon Dot Functionalized Papers for the Selective Detection of 2,4,6-Trinitrophenol in Aqueous Solutions (2021) | Wenli Peng [scispace.com]
N-Substituted Carbazoles: A Leap in Biological Activity from the Parent Compound
A comparative guide for researchers and drug development professionals on the enhanced biological profiles of N-substituted carbazoles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Carbazole, a tricyclic aromatic heterocycle, serves as a foundational scaffold in medicinal chemistry. While the parent compound exhibits modest biological activity, the strategic substitution at the nitrogen atom (N-9 position) has unlocked a diverse and potent range of pharmacological effects. This guide provides an objective comparison of N-substituted carbazole derivatives against the parent compound, highlighting their enhanced anticancer, antimicrobial, and anti-inflammatory activities. The information presented is collated from peer-reviewed studies to aid researchers in navigating the structure-activity relationships of this versatile class of compounds.
Comparative Analysis of Biological Activity
The introduction of various substituents at the N-9 position of the carbazole ring has been shown to significantly modulate its biological properties. This enhancement is often attributed to factors such as increased lipophilicity, improved cell membrane penetration, and specific interactions with biological targets.
Anticancer Activity
N-substituted carbazoles have emerged as a prominent class of anticancer agents, often exhibiting cytotoxic activities several orders of magnitude greater than the parent carbazole. The substitutions range from simple alkyl chains to complex heterocyclic moieties, which can induce cell cycle arrest and apoptosis through various mechanisms.
Table 1: Comparative Anticancer Activity of N-Substituted Carbazoles
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Parent Carbazole | Various | IC50 | >100 µM | Assumed baseline; often inactive |
| N-Substituted Pyrrolocarbazoles | PA1 (ovarian), PC3, DU145 (prostatic) | MIC | 8–20 µM | [1] |
| Pim-1 Kinase (Target) | IC50 | 46–75 nM | [1][2] | |
| N-Ethyl-carbazole derivative (Cpd 46) | C6 (glioma) | IC50 | 5.9 µg/mL | [1] |
| N-Substituted Carbazole Imidazolium Salt (Cpd 61) | HL-60, SMMC-7721, MCF-7, SW480 | IC50 | 0.51–2.48 µM | [3] |
| 5-[(9H-carbazol-9-yl)-methyl]-N-...-1,3,4-oxadiazol-2-amine (Cpd 45) | MCF-7 (breast) | LC50 | 35.6 µg/mL | [1] |
| Water-soluble Carbazole Sulfonamide (Cpd 4c) | HepG2 (liver) xenograft model | Tumor Growth Inhibition | 71.7% at 25 mg/kg |[4] |
Antimicrobial Activity
The functionalization of the carbazole nitrogen has also yielded potent antimicrobial agents. By incorporating moieties like triazoles, imidazoles, or piperazines, chemists have developed derivatives with significant activity against a spectrum of bacteria and fungi, including drug-resistant strains.
Table 2: Comparative Antimicrobial Activity of N-Substituted Carbazoles
| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Parent Carbazole | Various | MIC | Generally >100 µg/mL | Often used as negative control |
| N-substituted with 1,2,4-triazole | Candida albicans | MIC | 2–4 µg/mL | [1] |
| N-substituted with imidazole | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | MIC | 1–8 µg/mL | [1] |
| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | MIC | 1.9–7.8 µg/mL | [5] |
| Pyrimidine/Pyrazole Carbazoles | C. albicans, A. fumigatus, S. aureus, B. subtilis, E. coli | MIC | 1.1–10.8 µg/mL | [1] |
| 5-[(9H-carbazol-9-yl)methyl]-N-...-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Zone of Inhibition | 16.82–26.08 mm |[1][5] |
Anti-inflammatory and Neuroprotective Activity
Derivatization of the carbazole nucleus has also led to compounds with significant anti-inflammatory and neuroprotective potential. These activities are often linked to the inhibition of key enzymes like cyclooxygenase (COX) or the modulation of signaling pathways involved in inflammation and neuronal cell death.[6] The presence of a substituent at the N-position has been noted as essential for neuroprotective activity.[1] For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole demonstrated considerable neuroprotective effects at a concentration of 3 µM.[1]
Key Signaling Pathways and Mechanisms
The enhanced biological activity of N-substituted carbazoles is underpinned by their interaction with specific cellular pathways. For example, certain derivatives function as potent inhibitors of the STAT3 signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.
Caption: Inhibition of the JAK/STAT3 signaling pathway by N-alkylcarbazole derivatives.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the common methodologies used to evaluate the biological activities of carbazole derivatives.
Synthesis of N-Substituted Carbazoles (General Workflow)
The synthesis of N-substituted carbazoles is a cornerstone of developing new derivatives. A common route involves the N-alkylation or N-arylation of the carbazole core, often starting with the formation of an intermediate that can be further modified.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | MDPI [mdpi.com]
- 6. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of 2-Nitro-9H-carbazole: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Nitro-9H-carbazole is critical to ensure laboratory safety and environmental protection. This compound is suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects. Adherence to the following procedural guidance is essential for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Body Protection | Lab coat or other protective clothing to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All forms of this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips, gloves), must be treated as hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Spill Management:
-
Solid Spills: In the event of a solid spill, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[1] Moisten the material lightly with water to prevent airborne dust.[1]
-
Liquid Spills: For solutions containing this compound, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbent material into the designated hazardous waste container.
-
Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Waste Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and leak-proof container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Mutagen," "Ecotoxic").
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep containers tightly closed and stored in a locked-up location.[2][3]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] Your institution's EHS department will provide specific guidance on this process.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2] This is to prevent contamination of groundwater systems and harm to aquatic organisms.[2]
Experimental Protocol: Spill Decontamination
While no specific neutralization protocol for this compound is readily available, a general decontamination procedure for spills can be followed:
-
Initial Containment: Isolate the spill area to prevent further spread.
-
Material Removal:
-
For solid spills, gently sweep the material into a hazardous waste container.
-
For liquid spills, use an appropriate absorbent and place it in a hazardous waste container.
-
-
Surface Cleaning:
-
Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), ensuring proper ventilation and no ignition sources are present.
-
Follow with a thorough wash using soap and water.
-
-
Waste Collection: All materials used for decontamination (cloths, absorbent pads) must be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Nitro-9H-carbazole
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 2-Nitro-9H-carbazole. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risks and prevent contamination.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicological properties for this exact compound are not thoroughly investigated, related compounds such as carbazole are suspected of causing cancer and can cause skin, eye, and respiratory irritation.[1][2] Nitrated organic compounds also carry risks and should be handled with caution.
Personal Protective Equipment (PPE)
The following personal protective equipment is the minimum requirement for handling this compound. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.[3] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | - Gloves: Nitrile rubber gloves are recommended. A breakthrough time of >480 minutes has been reported for carbazole.[4] Always use powder-free gloves.[5] - Protective Clothing: A flame-resistant lab coat is required.[3] Wear impervious clothing to minimize skin contact.[1][6] | To prevent skin contact and irritation.[1][2] Nitrile gloves offer good chemical resistance.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1] | To prevent respiratory tract irritation from dust inhalation.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a Safety Data Sheet (SDS) for a similar compound (e.g., Carbazole) is accessible.[2][4]
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.[2]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Don all required PPE as specified in the table above.
2. Handling and Use:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to control dust.[7]
-
Avoid generating dust.[1][9] If the material is a powder, handle it gently.
-
Use spark-proof tools and equipment where possible to prevent ignition sources.[10]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9][11]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
3. Spill Management:
-
Minor Spill:
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate respiratory protection, chemical-resistant gloves, and protective clothing before re-entering the area.
-
Contain the spill and prevent it from entering drains or waterways.[2][12]
-
Clean up the spill using absorbent materials and place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Chemical Waste: Collect all residual this compound and solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Contaminated Materials: Dispose of used gloves, weigh boats, and any other contaminated disposable materials in a designated hazardous waste container.[7]
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]
Workflow for Safe Handling of this compound
References
- 1. uprm.edu [uprm.edu]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pppmag.com [pppmag.com]
- 6. echemi.com [echemi.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
